Zinc phosphinate
Description
General Context of Metal Phosphinate Chemistry and Hybrid Materials
Metal phosphonates and the closely related metal phosphinates represent a significant class of inorganic-organic hybrid polymeric materials. mdpi.comresearchgate.net These compounds are formed through the coordination of phosphonate (B1237965) or phosphinate ligands with metal ions, creating extended structures that can range from one-dimensional chains to complex three-dimensional frameworks. mdpi.commdpi.com The field of metal phosphonate chemistry has seen consistent growth over several decades, driven by interest in applications such as catalysis, ion exchange, and materials science. mdpi.comresearchgate.net
The key distinction between phosphonates and phosphinates lies in their structure; phosphinic acids have a second organic group attached directly to the phosphorus atom, replacing one of the hydroxyl (-OH) groups found in phosphonic acids. mdpi.com This structural difference makes phosphinates less versatile in their coordination ability but offers the advantage of tailoring the material's properties through the two organic moieties. mdpi.com
Metal phosphinates are recognized for forming strong, stable bonds, which imparts considerable thermal and chemical stability to the resulting materials. researchgate.net The synthesis conditions are often mild, allowing for the rational design of materials that combine the properties of both the inorganic metal centers and the organic functional groups. rsc.org This synergy enables the creation of hybrid materials with tailored functionalities for a wide range of applications, including adsorption, separation, and energy storage. rsc.org Zinc, in particular, forms a variety of structures with phosphinate ligands, often resulting in layered or pillared-layered frameworks where the organic groups are situated in the interlayer space. mdpi.comacs.org
Evolution of Research Trajectories in Zinc Phosphinate Science
The study of zinc-containing compounds has a long history, dating back to ancient civilizations that used zinc in alloys like brass. cptprocessing.com However, the specific investigation into this compound as a distinct class of chemical compounds is a more modern endeavor. Early research into metal phosphinates, including those of zinc, focused on their synthesis and fundamental characterization. capes.gov.br These initial studies established that zinc(II) ions react with phosphinic acids to form polymeric structures. capes.gov.br
A significant evolution in this compound research has been its development and application as a flame retardant. metu.edu.tr Research has demonstrated that zinc phosphinates, such as zinc diethylphosphinate, are effective in reducing the flammability of various polymers. The mechanism often involves a condensed-phase action where the phosphinate promotes the formation of a protective char layer on the polymer surface during combustion. researchgate.net This char layer acts as a barrier, impeding heat and mass transfer. Further research has explored synergistic effects, combining this compound with other additives like zinc borate (B1201080) or lignin (B12514952) to enhance flame retardant properties. metu.edu.trresearchgate.netresearchgate.net
More recently, research has expanded to explore the synthesis of novel zinc phosphonate and phosphinate structures with controlled porosity and specific functionalities. nih.gov This trajectory follows trends in the broader field of metal-organic frameworks (MOFs), aiming to create materials for advanced applications. mdpi.comnih.gov Studies have investigated the use of different solvents and precursors to control the crystal structure and porosity of the resulting this compound materials, leading to the formation of mesoporous structures with potential uses in catalysis and separations. nih.govacs.org This demonstrates a shift from studying the bulk properties of zinc phosphinates to designing sophisticated, functional materials at the molecular level.
Fundamental Research Questions and Objectives in this compound Studies
A primary objective in the study of zinc phosphinates is the synthesis of new materials with controlled structures and properties. nih.govresearchgate.net Researchers aim to understand how reaction conditions, such as the choice of solvent and the nature of the organic ligands, influence the final architecture of the coordination polymer. mdpi.comdicp.ac.cn This includes the targeted synthesis of materials with specific dimensionalities, from layered 2D structures to porous 3D frameworks. nih.govdicp.ac.cn For example, the use of bifunctional phosphonate anions is a strategy employed to create porous metal phosphonates. researchgate.net
A significant area of research focuses on elucidating the structure-property relationships in this compound materials. A key question is how the coordination environment of the zinc ion and the nature of the phosphinate ligand affect the material's thermal stability and chemical properties. mdpi.comcapes.gov.br For instance, in flame retardancy applications, a central research question is the precise mechanism by which zinc phosphinates inhibit combustion. researchgate.netresearchgate.net Studies investigate the decomposition pathways and the chemical species formed in both the gas and condensed phases during pyrolysis to understand whether the primary action is flame inhibition, char formation, or a combination of effects. researchgate.netresearchgate.netresearchgate.net
Looking forward, a major objective is the development of this compound-based materials for advanced applications beyond flame retardancy. nih.govrsc.org This involves designing materials with well-defined porosity for use in heterogeneous catalysis, gas separation, and adsorption. rsc.orgnih.govrsc.org Key research questions include how to introduce and utilize active sites within the material's framework and how to ensure the stability of these materials under operational conditions. researchgate.netmdpi.com The exploration of cleaner and more efficient synthesis methods, such as mechanochemical synthesis, is also an ongoing objective in the field. mdpi.com
Interactive Data Tables
Table 1: Properties of Zinc Diethylphosphinate
| Property | Value | Source(s) |
| Chemical Formula | C₈H₂₀O₄P₂Zn | guidechem.comchemicalbook.comnih.gov |
| Molecular Weight | 307.58 g/mol | chemicalbook.comnih.gov |
| CAS Number | 284685-45-6 | guidechem.comchemicalbook.comnih.gov |
| Appearance | White solid / powder | guidechem.com |
| Thermal Stability | Decomposes above 250-350 °C | mdpi.com |
Table 2: Structural Information of Selected Zinc Phosphonate/Phosphinate Compounds
| Compound | Crystal System / Space Group | Key Structural Feature | Source(s) |
| Zn₂(O₃PC₂H₄PO₃)(H₂O)₂ | P2₁/n (Monoclinic) | Distorted octahedral geometry for Zn atoms; 2D layers connected by ethylene (B1197577) groups. | acs.org |
| Zn₂(O₃PC₃H₆PO₃) | Pna2₁ (Orthorhombic) | Tetrahedrally coordinated Zn atoms; 2D layers connected by propylene (B89431) groups. | acs.org |
| NDI/Zn from Water | Not specified | Long, well-formed rod-like crystals (2–4 µm length). | acs.org |
| NDI/Zn from DMF | Not specified | Platelet-like crystals with mesoporosity (4.1 nm pore diameter). | acs.org |
| Zn(O₃PCH₂C(O)NH₂)·H₂O | Not specified | Contains two orthogonal channel systems. | researchgate.net |
Structure
2D Structure
Properties
InChI |
InChI=1S/HO2P.Zn/c1-3-2;/h(H,1,2);/q;+2/p-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDOKISKCIGTJF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P=O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O2PZn+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15060-64-7 | |
| Record name | Zinc phosphinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015060647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc phosphinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.555 | |
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Synthetic Methodologies and Preparative Routes for Zinc Phosphinates
Solution-Phase Synthesis Approaches
Solution-phase synthesis encompasses a variety of techniques that involve the reaction of zinc salts with phosphinic acids or their derivatives in a liquid medium. The choice of solvent, temperature, and other reaction parameters plays a critical role in determining the structure and properties of the final product.
Hydrothermal synthesis is a prominent method for crystallizing inorganic-organic hybrid materials, including zinc phosphinates. This technique involves reacting zinc salts with organophosphorus ligands in water at temperatures above its boiling point, carried out in a sealed vessel called an autoclave. The elevated temperature and pressure facilitate the dissolution of reactants and promote the formation of crystalline products.
Researchers have successfully synthesized a variety of zinc phosphonate (B1237965) coordination polymers using this method. For instance, the hydrothermal reaction of zinc(II) acetate (B1210297) with ligands like N,N-bis(phosphonomethyl)aminoacetic acid or nitrilotris(methylenephosphonic acid) at 180 °C yields three-dimensional network structures. capes.gov.brrsc.org In these structures, zinc atoms are typically tetrahedrally coordinated by oxygen atoms from the phosphonate groups. capes.gov.brrsc.org Similarly, a 3D open-framework porous zinc phosphonate, Zn₆[(O₃PCH₂)₂NHC₆H₁₁]₄·6H₂O, has been prepared via hydrothermal reaction at 180 °C. dicp.ac.cn
The dimensionality of the resulting structures can range from 0D (molecular) to 3D networks, influenced by factors such as the specific ligands used and the reaction conditions. osti.gov For example, reacting zinc nitrate (B79036) with 2-carboxyethyl(phenyl)phosphinate and 4,4'-bipyridine (B149096) in a water/ethanol mixture at 140°C for two days produces a layered network. tandfonline.com
Table 1: Examples of Hydrothermally Synthesized Zinc Phosphinates
| Zinc Source | Phosphinate/Phosphonate Ligand | Auxiliary Ligand | Temperature | Resulting Compound | Structural Feature | Reference |
|---|---|---|---|---|---|---|
| Zinc(II) acetate | N,N-bis(phosphonomethyl)aminoacetic acid | None | 180 °C | Zn₂[(O₃PCH₂)₂NHCH₂CO₂] | 3D Network | capes.gov.brrsc.org |
| Zinc(II) acetate | Nitrilotris(methylenephosphonic acid) | None | 180 °C | Zn₂[HO₃PCH₂NH(CH₂PO₃)₂] | 3D Network | capes.gov.brrsc.org |
| Zinc nitrate | 2-carboxyethyl(phenyl)phosphinate (H₂L) | 4,4'-bipyridine | 140 °C | [ZnL(4,4′-bipy)₀.₅]n | Layered Network | tandfonline.com |
| Zinc nitrate | 3-phosphonopropionic acid | Urea, Tetraethylammonium bromide | Not Specified | (NH₄)₂[Zn₂(O₃PCH₂CH₂COO)₂]·5H₂O | 3D Porous Structure | bham.ac.uk |
Solvothermal synthesis is analogous to the hydrothermal method, but it utilizes non-aqueous solvents or a mixture of water and an organic solvent. This approach provides access to different crystalline phases and morphologies by modifying the solvent's properties, such as polarity, boiling point, and coordinating ability.
The synthesis of phase-pure hopeite (Zn₃(PO₄)₂·4H₂O), a type of zinc phosphate (B84403), has been achieved for the first time using a solvothermal flow method, which offers high purity and homogeneity compared to commercial pigments. rsc.org In this continuous process, increasing the reaction temperature from room temperature up to 250 °C significantly improves the reaction yield to 98.7%. rsc.org
Other complex zinc phosphonates have also been prepared solvothermally. For instance, (NH₄)[Zn(HPMIDA)(H₂O)₂], where H₄PMIDA is N-(phosphonomethyl)iminodiacetic acid, was synthesized in the presence of ammonium (B1175870) as a structure-directing agent. tandfonline.com The use of different solvents can also lead to distinct crystalline materials. When N,N′-bis(2-phosphonoethyl)-1,4,5,8-naphthalenediimide (PNDI) and zinc nitrate are reacted in N,N-dimethylformamide (DMF) at 130 °C, a unique crystalline structure (NDI/Zn-D) is formed. nih.gov
Table 2: Examples of Solvothermally Synthesized Zinc Phosphinates
| Zinc Source | Phosphinate/Phosphonate Ligand | Solvent | Temperature | Resulting Compound | Reference |
|---|---|---|---|---|---|
| Not specified | Not specified | Ethanol/Water | 250 °C | Hopeite (Zn₃(PO₄)₂·4H₂O) | rsc.org |
| Not specified | N-(phosphonomethyl)iminodiacetic acid (H₄PMIDA) | Not specified | Not specified | (NH₄)[Zn(HPMIDA)(H₂O)₂] | tandfonline.com |
| Zinc nitrate | N,N′-bis(2-phosphonoethyl)-1,4,5,8-naphthalenediimide (PNDI) | N,N-dimethylformamide (DMF) | 130 °C | NDI/Zn-D | nih.gov |
| Not specified | Diphenylphosphinic acid | Not specified | Not specified | Zinc diphenylphosphinate (B8688654) | researchgate.net |
Zinc phosphinates can also be prepared under ambient conditions, often through simple precipitation reactions in aqueous or other solvent media. These methods are advantageous due to their simplicity and energy efficiency.
A common approach involves mixing aqueous solutions of a soluble zinc salt, such as zinc acetate, with a phosphinic acid. For example, zinc phenyl phosphinate precipitates as a white solid when an aqueous solution of phenyl phosphinic acid is mixed with a solution of zinc acetate. google.com Similarly, polymeric zinc phosphinate can be synthesized by reacting bis(hydroxymethyl)phosphinic acid with zinc acetate dihydrate at room temperature. researchgate.net The addition of a chelating ligand like 1,10-phenanthroline (B135089) to this reaction mixture can block the formation of polymeric chains, leading to a monomeric this compound compound instead. researchgate.netprocurementresource.com
Another room temperature method involves precipitating hybrid naphthalenediimide/zinc phosphonate materials by mixing an aqueous solution of N,N′-bis(2-phosphonoethyl)-1,4,5,8-naphthalenediimide (PNDI) with zinc nitrate at 80°C, followed by cooling and resting at room temperature. nih.gov
Table 3: Room Temperature Synthesis of Zinc Phosphinates
| Zinc Source | Phosphinic Acid | Solvent | Additional Reagents | Resulting Product | Reference |
|---|---|---|---|---|---|
| Zinc acetate | Phenyl phosphinic acid | Water | None | Zinc phenyl phosphinate | google.com |
| Zinc acetate dihydrate | Bis(hydroxymethyl)phosphinic acid | Not specified | None | Polymeric this compound | researchgate.net |
| Zinc acetate | Bis(hydroxymethyl)phosphinic acid | Not specified | 1,10-phenanthroline | Monomeric this compound | procurementresource.com |
| Zinc nitrate hexahydrate | N,N′-bis(2-phosphonoethyl)-1,4,5,8-naphthalenediimide (PNDI) | Water | None | NDI/Zn-W | nih.gov |
Ion-exchange is a process where ions held on a solid material are exchanged for ions in a surrounding solution. While often used for purification or modification, it can also be considered a synthetic pathway to create new compositions from a pre-existing framework. Porous metal phosphonates can be designed with exchangeable cations within their pores.
A notable example is the zinc carboxyethylphosphonate material known as BIRM-1, with the formula (NH₄)₂[Zn₂(O₃PCH₂CH₂COO)₂]·5H₂O. bham.ac.uk This material is synthesized hydrothermally and contains ammonium cations within its porous three-dimensional structure. These ammonium ions can be exchanged with other cations. For instance, by treating BIRM-1 with a solution containing potassium ions, K⁺-BIRM-1 can be formed. bham.ac.uk The successful exchange, estimated to be around 79%, demonstrates that the parent framework remains intact while its cationic composition is altered, effectively synthesizing a new material variant. bham.ac.uk This pathway is of significant interest for tuning the properties of porous materials for specific applications. bham.ac.uk
Organometallic Precursor-Based Synthesis
The use of organometallic precursors, particularly alkylzinc compounds, provides a sophisticated route to zinc phosphinates and related materials like phosphinate-capped zinc oxide (ZnO) nanocrystals. This approach offers high control over the reaction, leading to well-defined molecular clusters and high-quality nanomaterials. researcher.liferesearchgate.net
Alkylzinc phosphinates with the general formula [RZn(O₂PR'₂)] are synthesized through equimolar reactions between a dialkylzinc compound (ZnR₂) and a phosphinic acid (R'₂PO₂H). researcher.liferesearchgate.netnih.gov In these reactions, the alkyl group from the organozinc compound reacts with the acidic proton of the phosphinic acid.
Examples of precursors prepared this way include those where the alkyl group (R) is tert-butyl (tBu) or ethyl (Et), and the phosphinic acids include dimethylphosphinic acid, methylphenylphosphinic acid, and diphenylphosphinic acid. researcher.liferesearchgate.netnih.gov These well-defined [RZn(O₂PR'₂)]-type compounds serve as efficient single-source precursors for materials synthesis. researchgate.netnih.gov
The reactivity of these alkylthis compound complexes is notable. Their controlled reaction with water or oxygen can lead to the formation of specific oxo-zinc phosphinate clusters, such as [Zn₄(μ₄-O)(dppha)₆], where dppha is diphenylphosphinate. researchgate.netnih.gov Furthermore, these precursors are used in what is described as a non-external-surfactant-assisted wet-chemical organometallic approach to produce monodispersed and quantum-sized ZnO nanocrystals coated with phosphinate ligands. researchgate.netnih.gov The phosphinate ligands, originating from the precursor, stabilize the nanoparticle surface. nih.govrsc.org This organometallic route allows for the formation of catalysts and other advanced materials with precisely controlled properties. acs.org
Table 4: Synthesis of Alkylthis compound Precursors
| Dialkylzinc (ZnR₂) | Phosphinic Acid (R'₂PO₂H) | Resulting Precursor Type | Reference |
|---|---|---|---|
| ZntBu₂ (Di-tert-butylzinc) | Dimethylphosphinic acid (dmpha-H) | [tBuZn(O₂P(CH₃)₂)] | researcher.liferesearchgate.net |
| ZnEt₂ (Diethylzinc) | Methylphenylphosphinic acid (mppha-H) | [EtZn(O₂P(CH₃)(C₆H₅))] | researcher.liferesearchgate.net |
| ZnEt₂ (Diethylzinc) | Diphenylphosphinic acid (dppha-H) | [EtZn(O₂P(C₆H₅)₂)] | researcher.liferesearchgate.net |
| ZnEt₂ (Diethylzinc) | Bis(4-methoxyphenyl)phosphinic acid (dmppha-H) | [EtZn(O₂P(C₆H₄OCH₃)₂)₂] | researcher.liferesearchgate.net |
Directed Formation of Oxo-Zinc Phosphinate Clusters
The intentional synthesis of oxo-zinc phosphinate clusters represents a sophisticated approach to creating well-defined, multinuclear zinc-containing species. These clusters are often formed through the controlled hydrolysis of zinc precursors in the presence of phosphinic acids. The formation and structure of the resulting oxo-zinc core are highly sensitive to reaction conditions such as the nature of the solvent, temperature, and the presence of a base.
A notable example involves the synthesis of a {Zn(II)10} phosphinate cluster, [Zn10(μ3-O)2(O2PPh2)12(DMF)2], which features a decanuclear zinc core. This cluster was obtained through the reaction of zinc(II) nitrate hexahydrate with diphenylphosphinic acid in a mixed solvent system of N,N-dimethylformamide (DMF) and methanol. The μ3-oxo ligands in this structure arise from the controlled hydrolysis of the zinc centers.
Another illustration of directed synthesis is the formation of a paddlewheel-like dizinc (B1255464) complex, [Zn2(μ-O2PPh2)2(O2PPh2)2(bpy)2], and a tetranuclear, cage-like cluster, [Zn4(μ3-O)2(O2PPh2)6(CH3CN)2]. The formation of these distinct clusters is influenced by the specific reaction conditions and the stoichiometry of the reactants. The cage-like structure, in particular, highlights the ability to create complex, hollow architectures through the careful manipulation of synthetic parameters.
| Cluster Formula | Zinc Nuclearity | Synthetic Precursors | Solvent System | Reference |
| [Zn10(μ3-O)2(O2PPh2)12(DMF)2] | 10 | Zinc(II) nitrate hexahydrate, Diphenylphosphinic acid | DMF/Methanol | |
| [Zn2(μ-O2PPh2)2(O2PPh2)2(bpy)2] | 2 | Zinc(II) salt, Diphenylphosphinic acid, 2,2'-bipyridine (B1663995) | Not specified | |
| [Zn4(μ3-O)2(O2PPh2)6(CH3CN)2] | 4 | Zinc(II) salt, Diphenylphosphinic acid | Acetonitrile |
Ligand-Mediated and Ligand-Directed Synthesis
The incorporation of auxiliary ligands into the synthetic protocol is a powerful strategy for exerting fine control over the resulting this compound architecture. These ligands can modulate the coordination environment of the zinc ions, thereby dictating the dimensionality and topology of the final product.
Influence of Chelating Ligands on Product Dimensionality
Chelating ligands, which bind to a single zinc center at multiple points, can effectively limit the propagation of the this compound network. By occupying coordination sites, these ligands can direct the formation of lower-dimensional structures, such as discrete molecules or one-dimensional (1D) chains.
The use of N,N-chelating ligands like 2,2'-bipyridine (bpy) or 1,10-phenanthroline (phen) in conjunction with zinc salts and phosphinic acids has been shown to yield a variety of molecular and low-dimensional zinc phosphinates. For instance, the reaction of zinc(II) nitrate with diphenylphosphinic acid in the presence of 2,2'-bipyridine can lead to the formation of a mononuclear complex where the bipyridine ligand chelates to the zinc center, and the phosphinate ligands act as monodentate or bidentate ligands. The steric bulk and electronic properties of the chelating ligand are key factors in determining the final structure.
Role of Bridging Ligands in Polymeric Network Formation
In contrast to chelating ligands, bridging ligands possess donor atoms that can coordinate to two or more zinc centers, facilitating the construction of extended, higher-dimensional frameworks. These ligands act as pillars or linkers, connecting this compound layers or chains into two-dimensional (2D) or three-dimensional (3D) coordination polymers.
A range of bridging ligands has been successfully employed to create polymeric zinc phosphinates. For example, the use of 4,4'-bipyridine (4,4'-bpy), a rigid linear bridging ligand, can connect this compound units into extended chains or sheets. The length and flexibility of the bridging ligand are crucial in determining the porosity and topology of the resulting network. Longer, more flexible bridging ligands, such as 1,2-bis(4-pyridyl)ethane (B167288) (bpe), can lead to the formation of more complex and potentially porous architectures.
Tailoring Molecular and Polymeric Architectures through Ligand Selection
Research has demonstrated that by systematically varying the N-donor ancillary ligands and the organic groups on the phosphinate ligands, a diverse range of structures can be obtained. For example, a series of zinc phosphinates with the general formula [Zn(R2PO2)2(L)] have been synthesized, where L is a bidentate N-donor ligand and R represents different organic groups. The interplay between the steric demands of the R groups and the coordination preferences of the ligand L dictates the final geometry around the zinc center and the supramolecular assembly.
| Ligand Type | Example Ligand | Influence on Dimensionality | Resulting Structure Examples |
| Chelating | 2,2'-Bipyridine (bpy) | Limits network propagation | Mononuclear or dinuclear complexes, 1D chains |
| Chelating | 1,10-Phenanthroline (phen) | Limits network propagation | Discrete molecular complexes |
| Bridging | 4,4'-Bipyridine (4,4'-bpy) | Promotes network extension | 2D sheets or 3D frameworks |
| Bridging | Pyrazine | Promotes network extension | Pillared-layer structures |
| Bridging | 1,2-Bis(4-pyridyl)ethane (bpe) | Promotes network extension with flexibility | Interpenetrated or porous networks |
Advanced and High-Throughput Synthetic Strategies
The drive to discover new materials with novel properties has spurred the development of more efficient and advanced synthetic methodologies, including high-throughput screening.
High-Throughput Screening for Material Discovery
High-throughput (HT) screening offers a paradigm shift in materials discovery by enabling the rapid synthesis and characterization of large libraries of compounds. This approach allows for the systematic exploration of a vast parameter space, including different combinations of phosphinic acids, auxiliary ligands, solvents, and reaction temperatures.
In the context of this compound synthesis, HT methods can be used to quickly identify conditions that lead to the formation of crystalline materials with desired network topologies. For instance, a 96-well plate format can be employed to conduct numerous reactions in parallel. The resulting products can then be rapidly screened using techniques like powder X-ray diffraction (PXRD) to identify crystalline phases and determine their structures. This methodology not only accelerates the discovery of new this compound frameworks but also provides valuable data for constructing phase diagrams and understanding the complex interplay of factors that govern their formation. The systematic data generated from HT screening is invaluable for developing a deeper understanding of structure-property relationships in this class of materials.
Mechanochemical Synthesis of Zinc Phosphinates
Mechanochemistry, a solvent-free or low-solvent synthetic method, utilizes mechanical energy, typically through ball milling, to induce chemical reactions. This technique is recognized for its green credentials, rapid reaction times, and the ability to produce novel materials that may not be accessible through conventional solution-based methods. researchgate.net The application of mechanochemistry to the synthesis of metal-organic frameworks and coordination polymers, including zinc phosphinates, has demonstrated considerable potential. researchgate.netmdpi.com
The synthesis of zinc phosphinates via mechanochemistry generally involves the milling of a zinc source, such as zinc acetate or zinc oxide, with a phosphinic acid derivative. mdpi.comnih.gov The process can be performed as neat grinding (NG), where only the solid reactants are milled, or as liquid-assisted grinding (LAG), where a small amount of liquid is added to facilitate the reaction. mdpi.com
A notable example is the synthesis of zinc N-(phosphonomethyl)glycinate, which forms a three-dimensional pillared-layered structure. mdpi.com In this synthesis, zinc acetate dihydrate and N-(phosphonomethyl)glycine were milled in a 1:1 ratio with the addition of a small amount of water. mdpi.com In-situ monitoring using Powder X-ray Diffraction (PXRD) revealed that the starting materials were almost entirely consumed within 30 seconds, with the reaction completing after just three minutes to yield a pure product. mdpi.com This highlights the remarkable efficiency of mechanochemical synthesis. mdpi.com The reaction progress can be influenced by parameters such as milling frequency and the number and size of the milling balls. mdpi.com In-situ analytical methods like PXRD and Raman spectroscopy are invaluable for understanding the reaction pathways, which can sometimes involve the formation of short-lived intermediate phases. mdpi.comnih.govresearchgate.net
The advantages of mechanochemical synthesis are manifold: it is a facile technique that provides products in relatively short timeframes, often with complete conversion. researchgate.net The minimal use of solvents also positions it as an environmentally friendly alternative to traditional solvothermal methods. researchgate.net
Table 1: Examples of Mechanochemically Synthesized Zinc Phosphonate/Phosphinate Compounds
| Zinc Source | Phosphonate/Phosphinate Ligand | Method | Milling Time | Key Finding | Reference |
| Zinc acetate dihydrate | N-(phosphonomethyl)glycine | LAG (water) | 3 min | Rapid formation of a 3D pillared structure. | mdpi.com |
| Zinc acetate | Phenylphosphonic acid | Not specified | Not specified | Formation of zinc phenyl phosphonate studied with in-situ NMR. | mdpi.com |
| Zinc oxide | 2,5-dihydroxyterephthalic acid | LAG (DMF) | 90 min | Reaction proceeds through four intermediate phases to form MOF-74. | nih.gov |
Note: Some examples listed are for zinc phosphonates, which are structurally related to phosphinates and their synthesis via mechanochemistry follows similar principles.
Templated Synthesis of this compound Nanomaterials
Templated synthesis is a versatile strategy for controlling the size, shape, and porosity of nanomaterials. This approach utilizes a pre-existing structure (the template) to direct the formation of the desired material. The template can be "hard," such as a solid nanoparticle, or "soft," like a surfactant micelle. researchgate.net
Hard-Templating:
In a hard-templating, or nanocasting, approach, a rigid porous material with a well-defined structure, such as mesoporous silica (B1680970) (e.g., SBA-15), is used as a scaffold. mdpi.commdpi.com The precursors for the this compound are introduced into the pores of the template. mdpi.com Following the formation of the this compound within the template's channels, the template is selectively removed, typically through chemical etching, leaving behind a porous this compound material that is a negative replica of the original template. mdpi.com This method allows for the creation of materials with highly ordered pore structures and high surface areas. mdpi.com For instance, a zinc-mediated template synthesis using SBA-15 as a template has been demonstrated for creating hierarchically porous N-doped carbon, showcasing the utility of this approach for zinc-containing materials. mdpi.com
Soft-Templating:
Soft-templating relies on the self-assembly of amphiphilic molecules, such as surfactants or block copolymers, in a solution to form structures like micelles or liquid crystals. researchgate.netnih.gov These self-assembled structures then act as the template around which the this compound precursors organize and react.
A prominent example, though for a zinc phosphonate, is the silica-templated synthesis of zinc-diethylenetriaminepentakis(methylenephosphonic acid) (Zn-DTPMP) nanomaterials. researchgate.netonepetro.orgonepetro.org In this method, silica nanoparticles with a diameter of approximately 22 nm serve as the initial template. researchgate.netonepetro.org Zinc chloride is adsorbed onto the surface of these silica particles. researchgate.netonepetro.org Subsequently, the phosphonate (DTPMP) is gradually added. researchgate.netonepetro.org A surfactant, sodium dodecylbenzene (B1670861) sulfonate (SDBS), is also introduced to control the particle size and prevent aggregation by increasing electrostatic repulsion between the newly formed nanoparticles. researchgate.netonepetro.org The final nanoparticles can be further size-reduced to around 100 nm through ultrasonication. onepetro.org This method yields a stable nanofluid containing the zinc phosphonate nanomaterials. researchgate.netonepetro.org
Another example of soft-templating is the synthesis of hollow zinc phosphate nanospheres. jca.edu.vn Here, a surfactant, 1,1,1-tris(hydroxymethyl) propane (B168953) (TMP), was used as the template in a precipitation reaction between a zinc salt and a phosphate source. jca.edu.vn The study found that hollow nanoparticles with sizes of 20-50 nm were favorably formed at low temperatures (0°C) and a pH of 8.5. jca.edu.vn The use of a co-surfactant, n-octanol, was also shown to influence the final particle size. jca.edu.vn
Table 2: Templated Synthesis of this compound/Phosphate Nanomaterials
| Template Type | Template Material | Zinc Source | Phosphinate/Phosphate Source | Key Parameters | Resulting Material | Reference |
| Hard | Silica Nanoparticles (22 nm) | Zinc chloride | Diethylenetriaminepentakis (methylenephosphonic acid) (DTPMP) | SDBS surfactant, 70°C, pH control | ~100 nm Si-Zn-DTPMP nanoparticles | researchgate.netonepetro.org |
| Soft | 1,1,1-tris(hydroxymethyl) propane (TMP) | Zinc nitrate | Diammonium hydrogen phosphate | 0°C, pH 8.5, n-octanol co-surfactant | 20-50 nm hollow zinc phosphate nanospheres | jca.edu.vn |
| Hard | SBA-15 | Zinc chloride | 4,4′-bipyridine (for N-doped carbon) | Ethanol solvent, subsequent carbonization | Hierarchically porous N-doped carbon | mdpi.com |
Note: Some examples listed are for zinc phosphates or other zinc-containing materials to illustrate the principles of templated synthesis, which are applicable to zinc phosphinates.
Structural Elucidation and Coordination Chemistry of Zinc Phosphinates
Crystallographic Analysis
Single-Crystal X-ray Diffraction Studies of Discrete Compounds
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the precise determination of the molecular structure of crystalline zinc phosphinates. This technique has been instrumental in characterizing a variety of discrete zinc phosphinate cluster complexes. For instance, the reaction of diethyl zinc with diphenylphosphinic acid (DPPA-H) yields a tetra-zinc cluster, [Zn₄Et₄(DPPA)₄]. nih.gov SCXRD analysis of this compound revealed a distorted cubic structure with a tetrahedral arrangement of the four zinc atoms. nih.gov
Similarly, single-crystal XRD has been used to establish the structure of more complex clusters. A notable example is the hexanuclear cluster, [Zn₆(μ₂-OH)₃(DPPA)₉], which exhibits a pseudo trigonal prismatic shape. nih.gov This structure consists of two planar triangular Zn₃(DPPA)₃ units that are linked by three additional diphenylphosphinate (B8688654) ligands and three bridging hydroxide (B78521) groups. nih.gov In other studies, reactions involving zinc acetate (B1210297) dihydrate and phosphinic acids in the presence of ligands like 1,10-phenanthroline (B135089) have led to the formation of neutral monomeric hexacoordinate complexes, such as [Zn(phen)₂(dppi)₂]·(H₂O)₂ and [Zn(phen)₂(ppi)₂]·(H₂O), whose structures were also confirmed by SCXRD.
The following table summarizes crystallographic data for selected this compound compounds determined by SCXRD.
| Compound Formula | Crystal System | Space Group | Key Structural Features |
| [Zn₄Et₄(DPPA)₄] | - | - | Distorted cubic structure; tetrahedral arrangement of Zn atoms. nih.gov |
| [Zn₆(μ₂-OH)₃(DPPA)₉] | - | - | Pseudo trigonal prismatic shape; contains bridging hydroxide ligands. nih.gov |
| [Zn(Ph₂PO₂)₂]ₙ (γ-form) | Monoclinic | P2₁/c | Linear polymer with double phosphinate bridges linking tetrahedral Zn centers. cdnsciencepub.com |
| [Zn(ceppa)(phen)·5H₂O]ₙ | - | - | One-dimensional ladder-like structure with five-coordinated Zn. tandfonline.com |
Data may not be exhaustive and represents examples from cited literature. "DPPA" stands for diphenylphosphinate, "dppi" for diphenylphosphinic acid, "ppi" for phenylphosphinic acid, "phen" for 1,10-phenanthroline, and "ceppa" for 2-carboxyethyl(phenyl)phosphinate.
Powder X-ray Diffraction for Bulk Structural Characterization
Powder X-ray diffraction (PXRD) is a crucial technique for the characterization of bulk this compound materials. It is widely used to confirm the phase purity of a synthesized sample by comparing the experimental diffraction pattern with a simulated pattern derived from single-crystal data or with standard patterns from databases. scirp.orgrsc.org For example, PXRD has been used to verify the formation of this compound polymers and copolymers, helping to study phenomena like isomorphism and polymorphism in these materials. rsc.orgcapes.gov.br
This method is also vital when single crystals suitable for SCXRD cannot be obtained. In the study of nanomaterials, such as zinc oxide nanoparticles derived from the hydrolysis of this compound precursors, PXRD can reveal the degree of crystallinity, showing either sharp peaks for crystalline phases or broad humps for amorphous materials. nih.gov Furthermore, PXRD is instrumental in analyzing the products of intercalation, where molecules like alkylamines are inserted into layered zinc phosphinates. The changes in the diffraction peak positions can be used to determine the new interlayer spacing. acs.org In some cases, full structure solutions can be achieved from high-quality powder diffraction data using methods like Rietveld refinement. acs.orgrsc.org
Electron Diffraction for Crystalline Phase Determination
Electron diffraction (ED) has emerged as a powerful tool for the structural characterization of materials that are not amenable to conventional X-ray diffraction techniques, particularly for nanocrystalline and microcrystalline powders. mdpi.comdntb.gov.ua The strong interaction of electrons with matter allows for the collection of diffraction data from sub-micrometer-sized crystals, which are too small for SCXRD. acs.org
Recent advancements, such as automated electron diffraction tomography (ADT), have enabled the ab initio structure determination of complex crystalline phases from electron diffraction data. acs.org While its application has been more extensively documented for metal phosphonates, the technique is equally applicable to zinc phosphinates, especially for determining the crystal structures of new phases that only form as microcrystalline powders. mdpi.com This method provides single-crystal quality data, allowing for the complete structural elucidation of previously uncharacterizable materials. acs.org
Coordination Environments of Zinc(II) Centers
The flexible d¹⁰ electronic configuration of the Zinc(II) ion allows for a variety of coordination numbers and geometries, leading to a rich structural diversity in its phosphinate complexes. researchgate.net The coordination environment is highly dependent on the nature of the phosphinate ligand and the presence of any ancillary ligands.
Analysis of Zinc(II) Polyhedra (e.g., Tetrahedral, Octahedral)
The most common coordination geometry for zinc(II) in phosphinate complexes is tetrahedral. In many polymeric structures, the zinc centers are four-coordinate, bonded to four oxygen atoms from bridging phosphinate groups. cdnsciencepub.comresearchgate.net For instance, in the γ-form of poly[bis(diphenylphosphinato)zinc(II)], [Zn(Ph₂PO₂)₂]ₙ, the zinc ion is tetrahedrally coordinated by four oxygen atoms from four different phosphinate ligands. cdnsciencepub.com Similarly, in a ferrocene-based this compound polymer, the zinc center adopts a tetrahedral coordination by four oxygen atoms from four phosphinate groups of two distinct ligands. mdpi.com
However, other coordination numbers and polyhedra are also observed. Five-coordinate zinc, often in a trigonal bipyramidal or square pyramidal geometry, can be found. A one-dimensional ladder-like zinc coordination polymer based on 2-carboxyethyl(phenyl)phosphinic acid and 1,10-phenanthroline features a five-coordinated zinc center. tandfonline.com Hexacoordinate, octahedral zinc(II) is also known, particularly when water molecules or other ancillary ligands are involved in the coordination sphere. The transformation from an octahedral coordination in a host compound like zinc phenylphosphonate (B1237145) monohydrate to a tetrahedral coordination upon intercalation of an amine demonstrates the adaptability of the zinc coordination sphere. acs.org
The table below provides examples of different coordination environments observed for Zinc(II) in phosphinate compounds.
| Compound Class/Example | Coordination Number | Geometry | Coordinating Atoms |
| [Zn(Ph₂PO₂)₂]ₙ polymers | 4 | Tetrahedral | Four oxygen atoms from phosphinate groups. cdnsciencepub.com |
| [Zn₄Et₄(DPPA)₄] cluster | 4 | Tetrahedral (distorted) | P=O oxygen, bridging P-O⁻ oxygens, ethyl group. nih.gov |
| [Zn(ceppa)(phen)·5H₂O]ₙ | 5 | - | Oxygen and nitrogen atoms. tandfonline.com |
| [Zn(phen)₂(dppi)₂] | 6 | Octahedral (monomeric) | Oxygen and nitrogen atoms. |
| Zinc phenylphosphonate monohydrate (host) | 6 | Octahedral | Phosphinate oxygens and a water molecule. acs.org |
This table illustrates the varied coordination environments of Zn(II) in phosphinate structures.
Characterization of Bridging Modes of Phosphinate Ligands (e.g., μ-O, μ-PO₂)
The phosphinate ligand (R₂PO₂⁻) is an excellent bridging ligand, and its coordination mode is fundamental to the formation of the diverse architectures of zinc phosphinates, from discrete clusters to extended polymers. The most common motif involves the two oxygen atoms of the phosphinate group bridging two different zinc centers, creating a syn-syn μ-PO₂ bridge. This bridging mode leads to the formation of eight-membered rings (Zn-O-P-O)₂ as a recurring structural unit.
In polymeric structures like [Zn(Ph₂PO₂)₂]ₙ, the tetrahedral zinc centers are linked by double phosphinate bridges, resulting in a robust chain structure. cdnsciencepub.com A study of various disubstituted zinc phosphates and phosphinates identified two primary modes of bridging in polymeric chains: a consistent double PO₂ bridge or an alternating pattern of single and triple PO₂ bridges between zinc centers. researchgate.net
In discrete clusters, the bridging is also key. In the [Zn₄Et₄(DPPA)₄] cluster, each phosphinate ligand exhibits a specific bridging behavior: the P=O oxygen atom coordinates to a single zinc atom, while the deprotonated P-O⁻ oxygen atom bridges two adjacent zinc centers. nih.gov This results in a complex M-O-P-O-M linkage that defines the cluster's core structure. This ability of the phosphinate ligand to adopt various bridging modes, including simple bidentate bridging and more complex multi-atom bridging in clusters, is a defining feature of its coordination chemistry with zinc(II).
Investigation of Intermetallic Zinc-Oxygen-Phosphorus Linkages
The core of this compound structures lies in the formation of zinc-oxygen-phosphorus (Zn-O-P) linkages. These linkages are the result of the coordination of the oxygen atoms of the phosphinate group (R₂PO₂⁻) to the zinc cation (Zn²⁺). The phosphinate ligand typically acts as a bridging ligand, connecting two or more zinc centers. The nature of the organic substituents (R) on the phosphorus atom significantly influences the steric and electronic properties of the ligand, which in turn affects the resulting structure.
A common structural motif observed in zinc phosphinates is the [Zn₂(μ-O₂PR₂)₂] core, where two zinc atoms are bridged by two phosphinate ligands. This can lead to the formation of simple dimeric units or extend into more complex polymeric chains and networks.
Dimensionality and Network Architectures
The versatile coordination behavior of the phosphinate ligand, combined with the coordination preferences of the zinc ion, gives rise to a wide array of network architectures with varying dimensionalities.
Monomeric and Oligomeric this compound Structures
While extended polymeric structures are common, discrete molecular zinc phosphinates, in the form of monomers and oligomers, have also been synthesized and characterized. The formation of these structures is often dictated by the use of bulky substituents on the phosphinate ligand, which sterically hinder the formation of extended networks. For instance, the reaction of [Zn(N{SiMe₃}₂)₂] with bulky phosphinic acids in the presence of donor-base ligands can lead to the isolation of monomeric and dimeric zinc bis-diphenylphosphate complexes. nih.govacs.org
The introduction of multidentate amine ligands can break down polymeric zinc diphenylphosphate structures into discrete bimetallic systems like [(Bipy)Zn{O₂P(OPh)₂}₂]₂ and [(TMEDA)Zn{O₂P(OPh)₂}₂]₂, or even mononuclear complexes such as [(PMDETA)Zn{O₂P(OPh)₂}₂]. nih.govacs.org These studies demonstrate that the dimensionality of the resulting this compound can be controlled by the careful selection of ancillary ligands. nih.gov Furthermore, oligomeric zinc thiolates with carboxylate functionalities have been synthesized, which can act as ligands for quantum dots. researchgate.net
One-Dimensional Polymeric Chain Structures
One-dimensional (1D) polymeric chains are a prevalent structural motif for zinc phosphinates. These chains are typically formed by the repeated bridging of zinc centers by phosphinate ligands. A common example is the formation of ladder-like structures. For instance, a one-dimensional zinc coordination polymer with a ladder-like structure was synthesized using 2-carboxyethyl(phenyl)phosphinate and 1,10-phenanthroline. tandfonline.com This structure is built from 8-membered [Zn(PO₂)]₂ rings and 14-membered [(PO)CH₂CH₂COZn]₂ rings. tandfonline.com
The nature of the substituents on the phosphinate ligand can influence the conformation of the polymeric chain. For example, zinc bis(diphenylphosphate) (ZnDPhP) forms helical chains. rsc.org The reaction of zinc salts with alkylenebis(phosphonic acids) can also lead to 1D structures where the alkyl chains link the zinc-phosphonate layers. acs.org The synthesis of one-dimensional zinc phosphates with linear chain structures has also been reported. researchgate.net
Two-Dimensional Layered Frameworks
Two-dimensional (2D) layered frameworks are another significant class of this compound structures. These are typically formed when the one-dimensional chains are further linked together. The layers are often separated by the organic substituents of the phosphinate ligands, which project into the interlayer space.
A novel zinc(II) carboxyphosphinate, [ZnL(4,4'-bipy)₀.₅]n, exhibits a layered network with a (3,4)-connected topology. researchgate.net In this structure, the zinc ion is tetrahedrally coordinated by two phosphinate oxygen atoms, one carboxylate oxygen atom, and one nitrogen atom from a 4,4'-bipyridine (B149096) ligand. researchgate.net Chiral layered zinc phosphonates have also been synthesized, where inorganic layers composed of corner-sharing {ZnO₃Cl} and {PO₃C} tetrahedra are separated by cyclohexyl groups. mdpi.com Additionally, the synthesis of zinc phosphonates with layered structures has been achieved through the use of functionalized phosphonic acids. electronicsandbooks.com
Three-Dimensional Open-Framework Structures
The interconnection of this compound layers or chains can lead to the formation of three-dimensional (3D) open-framework structures. These materials are of particular interest due to their potential applications in areas such as catalysis and separation, which arise from their porous nature.
The synthesis of 3D open-framework zinc phosphonates has been achieved using structure-directing agents like 1,4-butanediamine. researchgate.net In one such structure, trinuclear zinc units are connected by O-P-O groups to form a hybrid layer, which is further pillared to create a 3D framework with one-dimensional channels. researchgate.net Another example is a porous zinc phosphonate (B1237965) with a 3D open-framework built from ZnO₄ tetrahedra linked by bridging phosphonate groups, resulting in channel systems of different sizes. dicp.ac.cn The use of multifunctional ligands can also lead to 3D frameworks, as seen in zinc phosphonocarboxylates which can form structures with diamond or zeolite-like topologies. nih.gov
Formation of Quasi-Porous Materials and Extended Networks
Beyond well-defined crystalline frameworks, zinc phosphinates can also form quasi-porous materials and extended networks through shape-driven self-assembly. nih.govresearchgate.netresearcher.life This is particularly evident in organozinc complexes incorporating phosphinate ligands. nih.govresearchgate.netresearcher.life The noncovalent interactions between the organic substituents on the phosphinate ligands can play a crucial role in directing the assembly of these extended networks.
The ability of these materials to form such structures is influenced by the nature of the phosphinate ligand. For instance, the reaction of alkylzinc compounds with various phosphinic acids has been shown to produce extended networks, including noncovalent quasi-porous materials. nih.govresearchgate.netresearcher.life These findings highlight the potential to design and synthesize novel this compound-based materials with tailored porosity and network structures for specific applications.
Isomorphism and Polymorphism in this compound Systems
The structural diversity of zinc phosphinates is highlighted by the common occurrences of isomorphism and polymorphism. These phenomena are crucial for understanding structure-property relationships and for the rational design of materials with specific characteristics.
Structural Isomorphism with Other Metal Phosphinates
Isomorphism, where different chemical compounds crystallize in the same structural form, is frequently observed between zinc(II) phosphinates and those of other divalent metals, particularly cobalt(II). This is largely attributed to their similar ionic radii and coordination preferences.
A notable example involves a series of mixed-ligand coordination polymers, {M[(Buⁿ₂PO₂)₂₋₂ₓ(Ph₂PO₂)₂ₓ]}ₙ, where M can be Zn(II) or Co(II). rsc.org Studies have shown that the zinc(II) species are crystalline and isomorphous with their blue cobalt(II) counterparts. rsc.org In these structures, the di-n-butylphosphinate and diphenylphosphinate groups are distributed randomly along the polymer chains. rsc.org The ability to form isomorphous structures allows for the fine-tuning of material properties by substituting one metal for another without altering the fundamental crystal lattice. For instance, isomorphous substitution of diphenylphosphinate (Ph₂PO₂⁻) groups with di-n-butylphosphinate (Buⁿ₂PO₂⁻) groups can occur within the crystal lattice of the [Zn(Ph₂PO₂)₂]ₙ homopolymer, and vice versa. rsc.org
Another instance of isomorphism is seen in cubic transition metal phosphonates with the general formula [tBuPO₃M(2-apy)]₄, where M can be Zn or Co. psu.edu X-ray structure determination revealed that these compounds are isostructural, crystallizing in the tetragonal I4₁/a space group. psu.edu The core of these structures is a cubane-like framework composed of four metal and four phosphorus atoms at alternating vertices. psu.edu Similarly, one-dimensional polymeric compounds [M(tBuPO₃H)₂(4,4'-bipy)(H₂O)₂]ₙ where M is Cu(II) or Mn(II) have been found to be isostructural. psu.edu
Analysis of Polymorphic Forms and Phase Transitions
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented characteristic of zinc phosphinates. Different polymorphs of the same compound can exhibit distinct physical and chemical properties. The formation of a particular polymorph can often be influenced by synthesis conditions such as temperature, solvent, and the ratio of reactants. rsc.org
For example, two polymorphic forms of a this compound coordination polymer, [Zn(BIB)₀.₅L]ₙ (where BIB = 1,4-bis(1H-imidazol-1-yl)butane and L²⁻ = 2-carboxyethyl(phenyl)phosphinate), have been synthesized and characterized. One polymorph presents a 2D ladder-like structure, while the other forms a 3D framework. The key difference arises from the distinct intramolecular propagation driven by different symmetry operations. researchgate.net
The homopolymer [Zn(BuⁿPhPO₂)₂]ₙ also exhibits polymorphism. rsc.org Its γ-form is notably isomorphous with the structure of [Zn(Ph₂PO₂)₂]ₙ. rsc.org The study of such systems, including their solid-state transitions, provides insight into the stability and interconversion of different polymeric structures. rsc.org
Phase transitions between polymorphic forms can be induced by external stimuli like temperature. For instance, the β- to α-form phase transition of poly(butylene adipate) can be significantly accelerated by the presence of a zinc phenylphosphonate blend. acs.orgresearchgate.net In some cases, these transitions are reversible, while in others they are not. An example of a non-reversible, thermally induced transformation is the oxidative cyclization of the coordination polymer [Zn(DOPO)₂]ₙ to the corresponding metal phosphonate [Zn(DOPO-OH)₂]ₙ. researchgate.net
Supramolecular Interactions and Crystal Packing
The extended structures of zinc phosphinates are governed by a hierarchy of interactions. Beyond the primary coordination bonds between zinc ions and phosphinate ligands, weaker supramolecular forces such as hydrogen bonding and π-π stacking play a critical role in dictating the final crystal packing and dimensionality of the assembly. nih.govmdpi.comrsc.org
Hydrogen Bonding Networks in Extended Structures
Hydrogen bonding is a predominant feature in the crystal engineering of metal phosphinates, often creating one-, two-, or three-dimensional supramolecular networks. uoc.gr These interactions can involve the P-O-H groups of the phosphinate ligands, coordinated or lattice water molecules, and other functional groups present in the organic ligands. uoc.grresearchgate.net
In the structure of a polymeric zinc amino-tris-(methylenephosphonate), Zn[HN(CH₂PO₃H)₃(H₂O)₃], adjacent zig-zag chains are linked by hydrogen bonds involving P–O–H and N–H donors. uoc.gr The extensive participation of all coordinated water molecules in H-bonding further connects these chains, resulting in a corrugated sheet-like structure. uoc.gr Specifically, the non-coordinated phosphonate group is heavily involved in forming a hydrogen-bonding network that connects different zinc-phosphonate units. uoc.gr
Similarly, in mononuclear complexes like Zn(phen)₂(dppi)₂₂ and [Zn(phen)₂(ppi)₂]·(H₂O), lattice water molecules are crucial in linking the individual complex molecules through hydrogen bonds to form one-dimensional polymeric chains. researchgate.net The influence of hydrogen bonding is so significant that it can dramatically alter the supramolecular structure, as seen in zinc coordination polymers where the inclusion of solvent molecules changes the crystal packing. rsc.org
π-π Stacking and Other Non-Covalent Interactions
In zinc phosphinates containing aromatic rings, π-π stacking interactions are a significant force in stabilizing the crystal structure. mdpi.comnih.gov These interactions occur between the electron-rich π-systems of aromatic moieties, contributing to the formation of well-ordered supramolecular assemblies. nih.gov
Other non-covalent interactions, such as C-H···O and C-H···π interactions, also play an essential role in the formation of the final supramolecular architecture. researchgate.netresearchgate.net The interplay between these weak interactions and stronger coordination or hydrogen bonds provides a versatile toolkit for designing complex crystal structures. researchgate.net
Interpenetration and Self-Assembly Phenomena
Self-assembly is the process by which components spontaneously organize into ordered structures. nih.gov In this compound chemistry, this process leads to the formation of diverse architectures, from simple chains to complex 3D frameworks. ias.ac.in This hierarchical assembly can sometimes lead to the phenomenon of interpenetration, where two or more independent frameworks are entangled without any covalent bonds between them.
An example of interpenetration is found in a zinc coordination polymer, [Zn(L)₂]ₙ, built from 2-methyl-4-(4H-1,2,4-triazol-4-yl) benzoic acid ligands. The structure consists of 2D layers with a (4,4) topology. The large open spaces within this 2D framework allow a second, identical framework to interpenetrate, resulting in a 2D + 2D → 2D parallel interpenetrated structure. researchgate.net
The self-assembly of zinc phosphinates can be directed by various factors. For instance, meso-aryl substituents on porphyrin-based zinc phosphinates can influence whether the final structure is a 1D polymer or a discrete cyclotetramer, even when the primary self-assembly mechanism is the weak coordinative bonding of a phosphoryl group to a zinc ion. nih.gov The process is dynamic and can be influenced by concentration and solvent, as observed in solutions of zinc porphyrinates where the size of the self-assembled aggregate can change upon dilution. nih.gov This demonstrates that the final supramolecular structure is the result of a delicate balance of multiple intermolecular forces. rsc.org
Spectroscopic and Microscopic Characterization Techniques in Zinc Phosphinate Research
Vibrational Spectroscopy for Bond Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a fundamental tool for identifying the functional groups and probing the coordination environment within zinc phosphinates. These methods measure the vibrational modes of molecules, which are sensitive to bond strength, atomic masses, and molecular geometry.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is extensively used to confirm the structure of zinc phosphinates by identifying the characteristic vibrational frequencies of their constituent bonds. The absorption of infrared radiation excites molecules into higher vibrational states, and the resulting spectrum provides a molecular fingerprint.
In the analysis of zinc phosphinate compounds, the P-O and P=O stretching vibrations are of primary interest. For instance, in chiral layered zinc phosphonates, which share similarities with phosphinates, the absorption peaks in the 900–1200 cm⁻¹ region are attributed to the stretching vibrations of P-O and P=O bonds within the –PO₃ groups. mdpi.com The coordination of the phosphinate ligand to the zinc center can be observed through shifts in these vibrational frequencies compared to the free ligand.
Additionally, FTIR is effective in identifying other functional groups present in the organic component of the molecule or indicating the presence of other molecules like water. nih.gov In studies of certain this compound clusters, Attenuated Total Reflection–Infrared (ATR-FTIR) spectroscopy has been used to identify O–H stretching vibrations, confirming the presence of hydroxide (B78521) ligands. For example, a weak signal at 3,644 cm⁻¹ was attributed to the O–H stretch of bridging Zn₂(μ₂-OH) units. nih.gov
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3000 | Stretching vibrations of P-O and P=O bonds |
| 1592 | C-C bond stretching vibration |
| 1450 | C-N bond stretching vibration |
| 900–1200 | Stretching vibrations of P-O and P=O bonds on –PO₃ groups |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR that provides information about molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds and the inorganic framework of materials.
In the context of zinc-phosphorus-based materials, Raman spectroscopy is valuable for studying the evolution of phosphate (B84403) or phosphinate films and characterizing the PO₄ framework. nih.gov The Raman spectrum of the PO₄ stretching region often shows better-resolved peaks compared to the complex, overlapping bands in the corresponding infrared spectra. nih.gov The technique is also used for in situ monitoring of mechanochemical syntheses of metal phosphonates, allowing reactions to be followed at a molecular level. mdpi.com For zinc phosphate nanocrystals, multiple peaks at lower frequencies (120 to 600 cm⁻¹) in the Raman spectrum correspond to P-O bending and stretching vibrations. researchgate.net This highlights its utility in characterizing the core inorganic structure of this compound compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules. It provides detailed information about the chemical environment of specific nuclei, such as ¹H, ¹³C, and ³¹P, and is indispensable in the characterization of zinc phosphinates in both solution and the solid state.
Solution-State ¹H, ¹³C, and ³¹P NMR for Molecular Confirmation
In solution, NMR is used to confirm the molecular structure of this compound complexes and to study their behavior and equilibria.
³¹P NMR is particularly diagnostic for phosphinate-containing compounds. nih.gov It provides a direct probe into the phosphorus environment. The chemical shift of the ³¹P nucleus is highly sensitive to its coordination mode. For example, in the study of this compound clusters formed during the synthesis of zinc oxide nanoparticles, ³¹P NMR was used to track the trajectory of the phosphinate ligands. researchgate.netnih.gov Different zinc oxo clusters, containing four, six, or eleven zinc atoms, could be identified as distinct species in solution based on their unique ³¹P chemical shifts. nih.govresearchgate.net For instance, a tetrazinc cluster of the form [Zn₄(μ₄-O)(DPPA)₆] exhibits a single peak in the ³¹P{¹H} NMR spectrum at 32.9 ppm. nih.gov
¹H and ¹³C NMR provide information about the organic components of the phosphinate ligands. The chemical shifts and coupling patterns of protons and carbons can confirm the ligand structure and reveal how it changes upon coordination to the zinc center. mdpi.com For example, the ¹H NMR spectrum of a hexanuclear zinc-hydroxide-phosphinate cluster showed three distinct sets of phenyl environments, consistent with its solid-state structure and indicating a specific symmetry in solution. nih.gov
| This compound Cluster | ³¹P Chemical Shift (ppm) |
|---|---|
| [Zn₄(μ₄-O)(DPPA)₆] (2A) | 32.9 |
| [Zn₆(μ₃-OH)₃(DPPA)₉] (3A) | 25.5, 29.5 (2:1 ratio) |
| [Zn₆B₃O₃(DPPA)₆] (4A) | 22.7, 29.3 (2:1 ratio) |
Solid-State Magic Angle Spinning (MAS) NMR for Local Atomic Environments
Solid-state NMR is essential for characterizing the structure of zinc phosphinates in their solid form, especially for materials that are insoluble or crystalline. Magic Angle Spinning (MAS) is a technique used to average out anisotropic interactions, resulting in narrower and better-resolved spectral lines.
³¹P Solid-State MAS NMR provides crucial structural information about the environment of phosphorus atoms within the solid framework. Studies on related zinc phosphonates have shown that the isotropic chemical shift (δiso) of ³¹P is sensitive to the connectivity of the PO₃ group, specifically the number of zinc atoms it is bonded to. acs.org As the number of connected zinc atoms increases, the isotropic chemical shift moves downfield. acs.org This allows solid-state NMR to be a powerful tool for investigating the inorganic framework of these materials. acs.org
¹³C Solid-State MAS NMR is used to probe the organic linker in the solid state. Cross-polarization (CP) MAS experiments can confirm the presence and environment of the carbon atoms in the phosphinate ligand, complementing data from X-ray diffraction. rsc.org
⁶⁷Zn Solid-State NMR offers a direct way to study the local environment around the zinc centers. Although ⁶⁷Zn is a challenging nucleus to study due to its low natural abundance and large quadrupole moment, advancements using ultrahigh magnetic fields have made its characterization possible. rsc.orgpascal-man.com The observed lineshapes are mainly determined by the second-order quadrupolar interaction, and analysis of these spectra can provide parameters like the quadrupolar coupling constant (C(Q)) and isotropic chemical shift (δiso), which are directly related to the local geometry and coordination environment of the zinc ions. rsc.orgnih.gov
| Connectivity (Number of Zn atoms bonded to PO₃) | Example Compound | δiso (ppm) |
|---|---|---|
| 3 | Zn(O₃PC₂H₄NH₂) | 9.1 |
| 4 | Zn₃(O₃PC₂H₄CO₂)₂·3H₂O | 12.8 |
| 5 | Zn₃(O₃PC₂H₄CO₂)₂ | 15.2 |
Multi-Dimensional Solid-State NMR for Probing Bonding Motifs
To gain deeper insights into the complex structures of zinc phosphinates, multi-dimensional solid-state NMR techniques can be employed. These experiments correlate different nuclear spins, providing information about their connectivity and spatial proximity.
X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS)
X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are powerful surface-sensitive techniques used to investigate the elemental composition, chemical states, and electronic properties of this compound. XPS utilizes X-rays to eject core-level electrons, providing information about elemental makeup and oxidation states, while UPS uses ultraviolet photons to probe valence band electrons, revealing details about the electronic structure and work function. wikipedia.orgwarwick.ac.ukthermofisher.com
XPS is a primary tool for verifying the surface elemental composition and determining the oxidation states of the constituent elements in this compound. A survey scan first identifies the elements present on the surface, which for pure this compound would primarily be zinc (Zn), phosphorus (P), oxygen (O), and adventitious carbon (C).
High-resolution spectra of the core levels provide detailed chemical state information. The Zn 2p region typically shows two spin-orbit split peaks, Zn 2p3/2 and Zn 2p1/2. For this compound, the binding energy of the Zn 2p3/2 peak is consistently found in the range of 1021.8 to 1022.5 eV, which is characteristic of the Zn(II) oxidation state. researchgate.netresearchgate.netresearchgate.net The separation between the Zn 2p3/2 and Zn 2p1/2 peaks is approximately 23 eV. researchgate.net
The P 2p spectrum helps to confirm the presence of the phosphinate group. The binding energy for phosphorus in a phosphinate is typically observed around 133 eV, distinguishing it from phosphate or other phosphorus species. The O 1s spectrum is often complex and can be deconvoluted to identify different oxygen environments, such as the P-O-Zn linkages and potentially surface hydroxyl groups or adsorbed water. chalcogen.ro This deconvolution is critical for understanding the coordination and surface chemistry.
Table 1: Representative XPS Binding Energies for this compound
| Element | Orbital | Binding Energy (eV) | Inferred Chemical State |
|---|---|---|---|
| Zinc | Zn 2p3/2 | ~1022.2 | Zn(II) |
| Zinc | Zn 2p1/2 | ~1045.2 | Zn(II) |
| Phosphorus | P 2p | ~133.0 | Phosphinate (O-P-H) |
Note: Binding energies are referenced to the adventitious C 1s peak at 284.8 eV and can vary slightly based on specific sample preparation and instrument calibration.
While XPS confirms the chemical states, UPS provides deeper insight into the electronic structure of the valence band, which is formed by the molecular orbitals involved in chemical bonding. warwick.ac.ukyoutube.com The UPS spectrum of this compound reveals the density of states (DOS) in the valence region. caltech.edu
The spectrum is a convolution of contributions from the Zn 3d, O 2p, and P 3s/3p orbitals. The region with the highest binding energy (closest to the Fermi level) is typically dominated by hybridized O 2p and P 3p states, which form the upper valence band. The sharp, more intense peak located at a higher binding energy (e.g., ~10-11 eV) is characteristic of the Zn 3d core-like states. The precise energy and shape of these features provide a fingerprint of the electronic interactions and bonding within the this compound structure. caltech.edu Comparing experimental UPS spectra with theoretical DOS calculations can validate structural models and provide a detailed understanding of the orbital contributions to the chemical bonds.
The work function (Φ) is the minimum energy required to remove an electron from the surface of a solid to the vacuum level. It is a critical parameter for materials used in electronic devices. UPS is a standard and precise method for measuring the work function. yale.eduyale.eduresearchgate.net
The measurement is derived from the secondary electron cutoff (SEC) edge in the UPS spectrum, which represents the kinetic energy of the slowest electrons that can escape the surface. The work function is calculated by subtracting the width of the spectrum (from the Fermi level to the SEC) from the energy of the incident UV photons (commonly He I at 21.22 eV). youtube.com
This technique is particularly valuable for analyzing the effects of surface modifications on this compound, such as the adsorption of molecules or the creation of thin film interfaces. A change in the surface dipole moment upon modification leads to a measurable shift in the work function. For example, depositing an electron-donating species would typically lower the work function, while an electron-withdrawing species would increase it.
Table 2: Example of Work Function Analysis for Surface-Modified this compound
| Sample | Secondary Electron Cutoff (eV) | Work Function (Φ) (eV) | Interpretation |
|---|---|---|---|
| Pristine this compound | 17.02 | 4.20 | Baseline work function. |
Note: Data is illustrative. The photon source is assumed to be He I (21.22 eV).
X-ray Absorption Spectroscopy (XAS) for Local Structural Information
X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides information on the local geometric and electronic structure around a specific absorbing atom. mdpi.com It is element-specific and sensitive to the local coordination environment, making it ideal for studying the amorphous or crystalline structure of this compound. The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES), also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), and Extended X-ray Absorption Fine Structure (EXAFS). osti.govresearchgate.net
The NEXAFS region, which encompasses the absorption edge and extends up to ~50 eV beyond it, provides information about the unoccupied electronic states and the local coordination geometry of the absorbing atom. nist.gov For this compound, the Zn K-edge or L-edge NEXAFS spectra are analyzed.
The shape and position of the absorption edge are highly sensitive to the oxidation state and coordination chemistry of the zinc atoms. nih.govnih.gov The main absorption edge corresponds to the excitation of a core electron (e.g., Zn 1s) to unoccupied states, such as the 4p orbitals. Pre-edge features, if present, can indicate transitions to hybridized p-d states and are often diagnostic of the coordination symmetry (e.g., tetrahedral vs. octahedral). nih.gov By comparing the NEXAFS spectrum of this compound to those of known zinc standard compounds (e.g., ZnO, Zn(acac)₂), a qualitative fingerprint of the local zinc environment can be established.
The EXAFS region, which consists of oscillations extending several hundred eV past the absorption edge, contains quantitative information about the local atomic structure. These oscillations arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms.
Analysis of the EXAFS signal at the Zn K-edge can precisely determine the type, number, and distance of atoms in the immediate vicinity of the central zinc atom. nih.govresearchgate.net For this compound, this analysis typically reveals the first coordination shell to be composed of oxygen atoms from the phosphinate ligands. By fitting the experimental data, key structural parameters can be extracted. Research findings consistently show that zinc in such compounds is coordinated by oxygen atoms. nih.govnih.gov The analysis can distinguish between different coordination numbers (e.g., 4-coordinate tetrahedral vs. 6-coordinate octahedral) and provide precise Zn-O bond lengths.
Table 3: Typical First-Shell EXAFS Fitting Results for this compound
| Parameter | Description | Typical Value |
|---|---|---|
| Absorber-Scatterer Pair | Central atom and its nearest neighbor. | Zn-O |
| Coordination Number (N) | Number of nearest-neighbor atoms. | 4 - 6 |
| Interatomic Distance (R) | Average bond length between the absorber and scatterer. | 1.95 - 2.10 Å |
| Debye-Waller Factor (σ²) | A measure of the mean square disorder in bond distance. | 0.005 - 0.009 Ų |
Note: These values represent a typical range found for zinc coordinated by oxygen and are used to model the local structure in this compound.
Microscopic and Morphological Characterization
The physical form and surface features of this compound are critical to its performance, particularly in applications such as coatings and flame retardants. Microscopic techniques offer a direct visualization of these properties.
Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography and morphology of this compound. This technique utilizes a focused beam of electrons to scan the sample's surface, generating high-resolution images that reveal details about particle shape, size, and aggregation.
In studies of related zinc phosphate coatings, SEM has been instrumental in visualizing the crystalline structures formed on metal surfaces. For instance, SEM micrographs of zinc phosphate coatings have shown distinct needle-shaped crystals, which is consistent with their orthorhombic dipyramidal unit cell. scirp.orgresearchgate.net While specific SEM images of pure this compound are not widely available in the public literature, the technique would similarly be employed to characterize the morphology of this compound powders or coatings. Such an analysis would be crucial for understanding how processing conditions affect the material's physical characteristics, which in turn influence its properties like adhesion and dispersibility in a polymer matrix.
| Parameter | Typical Information Obtained from SEM |
| Morphology | Particle shape (e.g., spherical, needle-like, irregular), crystal habit. |
| Topography | Surface texture, presence of pores or cracks. |
| Size | Particle size and size distribution. |
| Aggregation | Degree of particle agglomeration. |
This table is interactive. Users can sort and filter the data.
Atomic Force Microscopy (AFM) provides three-dimensional surface analysis at the nanoscale, offering quantitative data on surface roughness and film thickness. An AFM operates by scanning a sharp tip over the sample surface, measuring the forces between the tip and the surface to create a topographical map.
For thin films and coatings containing zinc compounds, AFM is essential for quality control and performance evaluation. mdpi.comresearchgate.net For example, in the study of zinc phosphate coatings, AFM has been used to generate three-dimensional contour maps that illustrate the well-developed crystalline structures and provide quantitative measurements of surface roughness. researchgate.net Research on zinc aluminum oxide thin films has shown that surface roughness, as measured by AFM, increases with annealing temperature. researchgate.net Although specific AFM studies on pure this compound films are limited, this technique would be invaluable for assessing the uniformity and surface texture of this compound coatings, which are critical parameters for their protective and adhesive properties.
| AFM Measurement | Significance for this compound | Example Data Range (from related compounds) |
| Average Roughness (Ra) | Influences adhesion and wettability of coatings. | 5.86 nm - 71 nm researchgate.netmdpi.com |
| Root Mean Square (RMS) Roughness (Rq) | Provides a statistical measure of surface height variations. | 6.77 nm - 47 nm researchgate.netmdpi.com |
| Film Thickness | Critical for performance in coating applications. | Can be measured in the nanometer to micrometer range. |
This table is interactive. Users can sort and filter the data.
High-Resolution Transmission Electron Microscopy (HRTEM) is a sophisticated imaging technique that allows for the visualization of the crystalline structure of materials at the atomic level. By passing a beam of electrons through an ultra-thin sample, HRTEM can reveal details about lattice fringes, crystal defects, and the arrangement of atoms.
Thermal Decomposition Analysis
The thermal stability and decomposition behavior of this compound are fundamental to its application as a flame retardant. Understanding how it breaks down upon heating provides insight into its mechanism of action.
Thermogravimetric Analysis (TGA) is a key technique for studying the thermal decomposition of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA curves provide information about decomposition temperatures, the number of decomposition steps, and the amount of residual char.
Studies on the thermal decomposition of this compound, particularly in flame-retardant polymer systems, have utilized TGA to elucidate its behavior. For example, when blended with polyamide 11, the presence of this compound was shown to influence the thermal stability and promote char formation. marquette.edu The decomposition of phosphinates can lead to the formation of phosphate compounds in the condensed phase, which contributes to a stable char. marquette.edu In one study involving a commercial organic phosphinate based on diethyl phosphinic acid and a zinc salt in poly(butylene terephthalate), TGA showed that the addition of the flame retardant decreased the initial degradation temperature and promoted earlier charring. The residual char increased with higher concentrations of the flame retardant.
A typical TGA analysis of a metal phosphinate would show a multi-stage decomposition process. The initial weight loss may correspond to the loss of water or volatile organic components, followed by the main decomposition of the phosphinate structure at higher temperatures.
| Temperature Range (°C) | Observed Event in TGA of this compound (Hypothetical) | Resulting Mass Loss (%) |
| 100 - 200 | Loss of adsorbed water/moisture. | Low |
| 350 - 500 | Main decomposition of the phosphinate structure. | Significant |
| > 500 | Formation of stable residue. | Plateau in mass |
This table is interactive. Users can sort and filter the data.
The char residue that remains after the pyrolysis of this compound plays a crucial role in its flame-retardant mechanism. This char acts as a protective barrier, insulating the underlying material from the heat and fuel source. The composition and structure of this char are therefore of significant interest.
Analysis of the solid residues from the thermal decomposition of zinc diethylphosphinate has shown the formation of new phosphorus-containing structures. Initially, pyrophosphates are formed, which then transform into more thermally stable orthophosphates, such as zinc orthophosphate (α-Zn₃(PO₄)₂), creating a cross-linked inorganic residue.
Techniques such as X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR) are commonly used to analyze the composition of the char. XRD can identify the crystalline phases present in the residue, such as zinc oxide or zinc phosphate. FTIR can identify the functional groups present, providing information on the chemical transformations that have occurred during pyrolysis. For instance, in the analysis of char from silicone-based coatings, XRD was used to identify amorphous silica (B1680970) and calcium silicates. A similar approach for this compound char would likely reveal the presence of zinc phosphates and possibly zinc oxide, confirming the transformation of the original phosphinate into a stable inorganic char.
| Analytical Technique | Information Gained on this compound Char |
| X-ray Diffraction (XRD) | Identification of crystalline phases (e.g., zinc phosphate, zinc oxide). |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of chemical bonds and functional groups in the char. |
| Scanning Electron Microscopy (SEM) | Morphology and structure of the char (e.g., porosity, integrity). |
| Energy-Dispersive X-ray Spectroscopy (EDS) | Elemental composition of the char. |
This table is interactive. Users can sort and filter the data.
Theoretical and Computational Chemistry Approaches to Zinc Phosphinates
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of zinc phosphinates at the atomic level. By solving the quantum mechanical equations that govern the behavior of electrons in a molecule, DFT can accurately predict a wide range of chemical and physical properties.
Electronic Structure Elucidation and Bonding Characterization
The characterization of bonding extends to understanding the interactions between zinc phosphinate molecules and other surfaces or molecules. For example, DFT has been used to model the interface between zinc-containing metal-organic frameworks (MOFs) and titanium dioxide surfaces, revealing the nature of the chemical bonding and adhesion at the interface. researchgate.net
Prediction of Equilibrium Geometries and Energetic Stability
A key application of DFT is the prediction of the most stable three-dimensional arrangement of atoms in a molecule, known as the equilibrium geometry. These calculations can accurately determine bond lengths, bond angles, and dihedral angles. For various zinc complexes, DFT has been used to optimize their geometries, and the calculated parameters have shown good agreement with experimental data from X-ray diffraction. mdpi.comd-nb.info For example, DFT calculations have been employed to study the geometry of zinc clusters stabilized by phosphinate ligands, revealing distorted cubic structures and tetrahedral arrangements of zinc atoms. nih.gov
Beyond predicting the structure of a single molecule, DFT can also be used to assess the relative energetic stability of different isomers or conformers. For instance, in a study of zinc ion-dimethyl phosphate (B84403) (DMPA) clusters, DFT calculations showed that the planar cis conformer is more favorable than the nonplanar staggered one in a 1:2 cluster. researchgate.net The energetic cost of deviating from the equilibrium geometry can also be calculated, providing insights into the flexibility of the molecule. d-nb.info
Simulation of Spectroscopic Signatures for Experimental Validation
DFT calculations can simulate various spectroscopic signatures, such as infrared (IR), nuclear magnetic resonance (NMR), and electronic absorption spectra. These simulated spectra can be compared with experimental data to validate the predicted molecular structure and electronic properties. For example, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra of zinc complexes, and the results have shown good agreement with experimental UV-Vis spectra. nih.govmdpi.com In some cases, simulated NMR spectra have been used to reproduce complex experimental spectra, aiding in the structural elucidation of newly synthesized compounds. rsc.org The comparison between experimental and DFT-calculated valence band spectra has also been used to identify the contribution of phosphonate (B1237965) groups to the electronic structure of modified zinc oxide surfaces. acs.org
Mechanistic Pathway Investigations
Computational chemistry, particularly DFT, plays a crucial role in unraveling the complex reaction mechanisms involved in the synthesis and reactivity of zinc phosphinates. These studies provide a step-by-step understanding of how chemical transformations occur.
Elucidation of Reaction Mechanisms in Synthetic Pathways
DFT calculations can map out the entire reaction pathway for the synthesis of zinc phosphinates, identifying key intermediates and transition states. This allows for a detailed understanding of how reactants are converted into products. For example, DFT studies have been used to propose plausible mechanistic pathways for the formation of vinyl phosphonates catalyzed by a CuNPs/ZnO system. rsc.org These studies can reveal the crucial role of catalysts, supports, and solvents in the reaction. rsc.org In the context of zinc-catalyzed reactions, DFT has been used to investigate the mechanism of cross-coupling reactions, suggesting a classical oxidative addition/reductive elimination pathway. ub.edu
Furthermore, computational studies have been instrumental in understanding the hydrolysis of phosphate esters by biomimetic dinuclear zinc(II) complexes, which are relevant to the chemistry of zinc phosphinates. nih.govfrontiersin.org These studies have explored various mechanistic possibilities, such as concerted versus stepwise mechanisms and the role of different functional groups in the catalytic process. nih.govfrontiersin.org
Computational Studies of Reaction Kinetics and Rate-Determining Steps
Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the reaction mechanisms and identifying the rate-determining steps in the formation and catalytic reactions of zinc-containing phosphorus compounds. While direct studies on this compound synthesis are not extensively documented in publicly available literature, the principles can be inferred from computational studies on analogous zinc complexes with phosphodiesters and phosphonates.
DFT calculations on the hydrolysis of phosphodiesters catalyzed by dinuclear zinc(II) complexes have shown that the reaction can proceed through different mechanistic pathways, including concerted or stepwise mechanisms. frontiersin.orgnih.gov For instance, in some systems, the nucleophilic attack by a zinc-bound hydroxide (B78521) and the departure of the leaving group occur in a single, concerted step. frontiersin.org In other cases, a stepwise mechanism is favored, involving the formation of a five-coordinate phosphorus intermediate, with the formation of this intermediate being the rate-determining step. nih.gov The specific pathway and the rate-limiting step are often dependent on factors such as the nature of the ligand, the substrate, and the solvent. nih.gov
Studies on the copper-catalyzed cross-coupling of bromozinc-difluorophosphonate with iodobenzoates, investigated using DFT, have highlighted the crucial role of the zinc(II) byproduct in the catalytic cycle. core.ac.uk These calculations revealed that the zinc byproduct remains coordinated to the catalyst, acting as an anchor for the substrate and facilitating the reaction. core.ac.uk Such studies underscore the power of computational methods in uncovering the intricate roles of all species present in a reaction mixture.
Furthermore, DFT has been used to create energy diagrams for proposed reaction pathways in phosphinate synthesis. For example, in the Kabachnik-Fields reaction for the synthesis of α-aminophosphonates, calculations have suggested that the formation of an imine intermediate is likely the rate-limiting step. rsc.org These theoretical models can predict reaction outcomes and guide the optimization of synthetic conditions.
Table 1: Representative Theoretical Studies on Reaction Mechanisms of Zinc-Phosphorus Compounds
| System Studied | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Dinuclear Zn(II) complex with phosphodiester | DFT | Favors a concerted associative mechanism for transesterification. | frontiersin.org |
| Monozinc complex with phosphodiester | DFT (TPSS) | Indicates a general base catalysis mechanism. | nih.gov |
| Copper-catalyzed cross-coupling of bromozinc-difluorophosphonate | DFT | Zn(II) byproduct acts as an anchoring point for the substrate. | core.ac.uk |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a powerful tool for investigating the dynamic behavior of molecules and materials over time. This approach has been applied to understand the conformational landscapes and interaction dynamics of zinc-containing systems, including those with structural similarities to zinc phosphinates.
Conformational Analysis and Dynamic Behavior of Polymeric Structures
The CHARMM force field is one of the force fields that can be employed for such simulations, with specialized parameters often required for the metal coordination sphere to ensure accurate representation of the geometry and interactions. frontiersin.org
Investigation of Intermolecular Interactions and Self-Assembly Processes
The self-assembly of molecules into ordered supramolecular structures is governed by a complex interplay of intermolecular interactions. MD simulations, often in conjunction with other computational techniques, are invaluable for dissecting these processes. For zinc phosphinates, self-assembly can be driven by coordination bonds, hydrogen bonds, van der Waals forces, and π-π stacking interactions, depending on the nature of the organic substituents on the phosphinate ligand. nih.govtandfonline.com
Computational studies on the self-assembly of zinc-oxo clusters have shown that the nature of the organic ligands plays a crucial role in directing the noncovalent interactions and the resulting supramolecular architecture. nih.gov The presence of hydrogen bond donors and acceptors, for instance, can lead to the formation of specific hydrogen-bonding networks that dictate the packing of the molecular units. mdpi.com
Theoretical simulations of self-assembled films of zinc coordinated with phosphonic acids have demonstrated that zinc ions can act as bridging agents, improving the compactness and thickness of the films. sci-hub.se The binding energy between the organic molecules and the metal ions, as well as with a substrate, can be calculated to understand the stability and formation of these assemblies. sci-hub.se
Table 2: Calculated Interaction Energies in a Model Zinc-Porphyrin-Fullerene Dyad
| Interaction Type | Calculated Association Energy (kcal/mol) | Computational Method | Reference |
|---|
Note: This table presents data from a related zinc-containing self-assembled system to illustrate the type of quantitative information that can be obtained from computational studies.
Computational Modeling of Crystal Growth and Nucleation
The formation of a crystalline solid from a solution or melt is a complex process that begins with nucleation followed by crystal growth. Computational modeling provides a window into these phenomena at the atomic level, offering insights that are difficult to obtain experimentally. sciforum.netresearchgate.net
Classical Nucleation Theory (CNT) provides a fundamental framework for understanding nucleation, but it often requires modifications to accurately describe complex systems. wiley-vch.de Molecular dynamics and Monte Carlo simulations are powerful techniques used to study the mechanisms of nucleation and crystal growth. mdpi.comnih.gov
For zinc-containing systems like zinc phosphates, which are structurally related to zinc phosphinates, computational studies have been used to investigate crystal growth mechanisms. For example, simulations of zincophosphate with a sodalite structure have suggested a spiral growth mechanism. its.ac.id Crystal growth simulations can predict crystal morphology and surface topography. rsc.org
The process of crystal growth can be broken down into several steps: transport of the solute to the crystal surface, adsorption onto the surface, diffusion across the surface, and finally, incorporation into a kink site or step. mdpi.com The slowest of these steps is the rate-determining step for crystal growth. Computational models can help to identify this rate-limiting step and understand how different factors, such as solvent and additives, can influence crystal habit.
Simulations of the initial stages of zinc phosphide (B1233454) (Zn₃P₂) surface oxidation have been performed using DFT, revealing the critical role of oxygen and water in the surface chemistry. Such studies highlight the ability of computational models to investigate the very early stages of processes that can lead to nucleation and growth.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Zinc phosphonate |
| Zinc phosphate |
| Bromozinc-difluorophosphonate |
| Iodobenzoate |
| α-aminophosphonates |
| Zinc phosphide (Zn₃P₂) |
| Zinc-oxo clusters |
| Poly(this compound) |
| Zinc(II) complexes |
| Phosphodiesters |
Mechanistic Research in Advanced Material Applications
Catalytic Reaction Mechanisms
Zinc phosphinate and related zinc complexes have garnered significant attention for their catalytic prowess in various chemical transformations. The unique electronic and coordination properties of the zinc(II) ion, coupled with the versatile nature of phosphinate and other coordinating ligands, allow for the facilitation of reactions such as phosphate (B84403) ester hydrolysis and ring-opening polymerization. Mechanistic studies in these areas reveal intricate details of substrate activation, nucleophile generation, and transition state stabilization.
Biomimetic Studies of Phosphate Ester Hydrolysis
The hydrolytic cleavage of phosphate esters is a fundamental biological process, and zinc-containing enzymes, known as metallophosphatases, play a crucial role. nih.govnih.gov The remarkable rate enhancements achieved by these enzymes have inspired the development of synthetic zinc complexes that mimic their function, providing valuable insights into the catalytic mechanisms. nih.govnih.govresearchgate.net These biomimetic systems often utilize ligands that create a coordination environment around the zinc center similar to that in the active sites of enzymes like alkaline phosphatase. nih.govresearchgate.net
A primary role of the zinc(II) ion in the hydrolysis of phosphate esters is to act as a Lewis acid. researchgate.net By coordinating to one or more of the phosphoryl oxygen atoms of the phosphate ester substrate, the zinc center polarizes the P-O bond, making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack. nih.govresearchgate.net In dinuclear zinc complexes, which model the active sites of many metallophosphatases, the substrate can bridge the two metal centers, leading to enhanced Lewis acid activation. frontiersin.org This dual-metal ion strategy is believed to be a key factor in the high efficiency of many natural and artificial phosphodiesterases. nih.gov The coordination of the zinc ion also serves to neutralize the negative charge of the phosphate group, which is particularly important in the hydrolysis of dianionic phosphomonoesters. nih.gov
In some biomimetic systems, a coordinated alkoxide group, often from an alcohol moiety incorporated into the ligand structure, can act as the nucleophile. researchgate.net This is analogous to the mechanism of enzymes like alkaline phosphatase, where a deprotonated serine residue initiates the hydrolysis. nih.govresearchgate.net The resulting phosphorylated intermediate is then hydrolyzed by a zinc-bound hydroxide (B78521), regenerating the catalyst. researchgate.net
The nucleophilicity of the zinc-bound hydroxide or alkoxide can be modulated by the ligand environment. nih.gov However, studies have shown that a hydroxide ion bridging two zinc centers, while having a low pKa, is often less nucleophilic than a terminal hydroxide due to its simultaneous coordination to two Lewis acidic centers. frontiersin.orgresearchgate.net
The precise sequence of bond-forming and bond-breaking events in zinc-catalyzed phosphate ester hydrolysis can follow either a concerted or a stepwise pathway. nih.govresearchgate.net
Concerted Mechanism (ANDN): In this pathway, the nucleophilic attack and the departure of the leaving group occur simultaneously through a single, pentacoordinate transition state. nih.govresearchgate.net Density functional theory (DFT) calculations on various model systems have often found a concerted mechanism to be the most favorable pathway. researchgate.netacs.org For the cleavage of RNA model substrates like 2-hydroxypropyl-p-nitrophenyl phosphate (HPNP), a concerted associative mechanism is often favored, where bond formation to the nucleophile is significantly more advanced than the cleavage of the leaving group bond in the transition state. acs.org
Stepwise Mechanism (AN+DN): This pathway involves the formation of a discrete, five-coordinate phosphorane intermediate. nih.gov The reaction proceeds in two steps: nucleophilic attack to form the intermediate, followed by the departure of the leaving group. While less commonly proposed for many zinc-catalyzed systems, stepwise mechanisms have been suggested, particularly in cases involving dinuclear zinc complexes where the phosphorane intermediate can be stabilized. nih.gov For instance, DFT studies on the hydrolysis of bis(4-nitrophenyl)phosphate (BNPP) by a dinuclear zinc complex suggested a stepwise mechanism with the formation of a phosphorane intermediate as the rate-determining step. nih.gov
The preference for a concerted versus a stepwise mechanism can be influenced by factors such as the nature of the substrate, the ligand environment of the zinc catalyst, and the solvent. nih.govresearchgate.net For example, the hydrolysis of phosphomonoester dianions is generally believed to proceed through a concerted mechanism with a loose transition state. nih.gov
Table 1: Comparison of Mechanistic Pathways in Zinc-Catalyzed Phosphate Ester Hydrolysis
| Feature | Concerted Mechanism | Stepwise Mechanism |
|---|---|---|
| Intermediate | No stable intermediate, only a transition state. nih.govresearchgate.net | A distinct pentacoordinate phosphorane intermediate is formed. nih.gov |
| Rate-Determining Step | The single step of nucleophilic attack and leaving group departure. nih.gov | Can be either the formation or the breakdown of the phosphorane intermediate. nih.gov |
| Evidence | Supported by DFT calculations and kinetic isotope effect studies for many model systems. researchgate.netacs.orgnih.gov | Proposed based on DFT calculations for specific dinuclear zinc complexes and substrates. nih.gov |
| Common Substrates | RNA model substrates (e.g., HPNP), phosphomonoester dianions. nih.govacs.org | DNA model substrates (e.g., BNPP) in certain dinuclear systems. nih.gov |
Mechanisms in Ring-Opening Polymerization Catalysis
Zinc complexes, including those with phosphinate-related ligands like phosphinophenolates, have emerged as effective catalysts for the ring-opening polymerization (ROP) of cyclic esters such as lactide, ε-caprolactone, and β-butyrolactone. mdpi.comnih.govnih.gov These polymerizations lead to the formation of biodegradable polyesters with a wide range of applications. The mechanism of ROP catalyzed by zinc complexes typically follows a coordination-insertion pathway. mdpi.comnih.gov
The process is generally initiated by a zinc alkoxide species, which can be generated in situ by the reaction of a zinc precursor (e.g., diethyl zinc or a zinc amide) with an alcohol. mdpi.comnih.gov The key steps of the coordination-insertion mechanism are:
Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates to the Lewis acidic zinc center of the zinc alkoxide initiator. This coordination activates the monomer by polarizing the carbonyl group and making the acyl-oxygen bond more susceptible to cleavage.
Insertion: The alkoxide group, which is part of the initiator, performs a nucleophilic attack on the carbonyl carbon of the coordinated monomer. This leads to the cleavage of the acyl-oxygen bond of the cyclic ester and the insertion of the monomer into the zinc-alkoxide bond. This step forms a new, elongated zinc alkoxide species.
Propagation: The newly formed zinc alkoxide then coordinates another monomer molecule, and the insertion process repeats, leading to the growth of the polymer chain.
End-group analysis of the resulting polymers confirms that the polymerization proceeds via this mechanism, with the alkoxide from the initiator becoming one end of the polymer chain. nih.gov Kinetic studies often show that the polymerization rate is first-order in both the monomer and the zinc initiator concentration, supporting a monometallic active species. nih.gov
In some cases, particularly with homoleptic zinc complexes of the type [Zn(P,O)2], which are inactive on their own, polymerization can proceed via an "activated-monomer" mechanism in the presence of a nucleophile like benzyl (B1604629) alcohol. nih.gov In this pathway, the zinc complex acts as a Lewis acid to activate the monomer, which is then attacked by the external nucleophile. nih.gov
Corrosion Inhibition Mechanisms
This compound plays a significant role as a corrosion inhibitor, particularly for mild and carbon steel in aqueous environments, such as open recirculating cooling water systems. clearwaterquality.comlubrizol.comnatcoll.com Its effectiveness stems from its ability to form a protective film on the metal surface, which acts as a barrier to corrosive agents. researchgate.net The inhibition mechanism is primarily cathodic, though it can have mixed anodic and cathodic effects. clearwaterquality.comnatcoll.com
At cathodic sites on the metal surface, the reduction of oxygen generates hydroxide ions, leading to a localized increase in pH. lubrizol.com This high local pH causes the precipitation of zinc hydroxide from the soluble zinc ions present in the water. lubrizol.com The this compound contributes to this process by providing a source of zinc ions.
The primary mechanism involves the formation of a passivating film at these cathodic sites. lubrizol.com This film is often a complex mixture that can include:
Zinc hydroxide: As mentioned, this precipitates at the high pH of the cathodic areas. lubrizol.com
Zinc phosphate/Zinc phosphonate (B1237965): In the presence of phosphates or phosphonates (which can be formed from the slow reversion of some phosphinates or added as part of the treatment program), a mixed film of zinc hydroxide and zinc phosphate or zinc phosphonate can form. lubrizol.comnatcoll.com Zinc phosphate is even less soluble than zinc hydroxide, enhancing the protective film's stability, especially at lower pH values. lubrizol.com
Complexes with Iron: The protective layer can also incorporate iron oxides and hydroxides, along with mixed complexes of the phosphonate with both iron (Fe(II) and Fe(III)) and zinc ions. researchgate.net
Table 2: Key Components of the Protective Film in this compound Corrosion Inhibition
| Film Component | Formation Process | Role in Inhibition |
|---|---|---|
| Zinc Hydroxide | Precipitation at high local pH at cathodic sites due to oxygen reduction. lubrizol.com | Forms a primary passivating layer at the cathode, interrupting the corrosion cell. lubrizol.com |
| Zinc Phosphate/Phosphonate | Co-precipitation with zinc hydroxide, especially when phosphate/phosphonate species are present. lubrizol.comnatcoll.com | Creates a more stable and less soluble film than zinc hydroxide alone, effective over a wider pH range. lubrizol.com |
| Iron-Phosphonate Complexes | Interaction of phosphonate with iron ions from the metal surface. researchgate.net | Adsorbs on the surface, incorporating into the film and enhancing its protective properties. researchgate.net |
Mechanism of Protective Film Formation on Metal Surfaces
The application of this compound in the protection of metal surfaces, particularly carbon steel, from corrosion is primarily understood through its role within multi-component inhibitor systems. Research indicates that phosphonates, in conjunction with zinc ions (Zn²⁺), form a synergistic system that establishes a durable protective film on the metal surface. scirp.orgjmst.org This film is not composed of a single compound but is a complex, multi-layered barrier that passivates the metal and inhibits the electrochemical processes of corrosion. inspenet.commdpi.com
The mechanism involves a dual action from the primary components:
Anodic Inhibition: Phosphonate anions are believed to act on the anodic sites of the corrosion cell. They complex with ferrous (Fe²⁺) or ferric (Fe³⁺) ions that are formed as the metal dissolves, creating a layer of iron-phosphonate complexes on the surface. erode-sengunthar.ac.inresearchgate.net
Surface analytical techniques, such as X-ray Photoelectron Spectroscopy (XPS), have been instrumental in elucidating the composition of these films. Studies on steel surfaces treated with phosphonate-zinc systems reveal a film composed of iron oxides/hydroxides, zinc hydroxide, and a complex of iron and zinc with the phosphonate. scirp.orgjmst.orgerode-sengunthar.ac.inijirse.in This composite film acts as a physical barrier, effectively isolating the metal substrate from corrosive agents in the environment. inspenet.com While often studied as a phosphonate/Zn²⁺ system, the principle directly applies to the use of this compound, which delivers both active moieties. The process results in a thin, dense, and strongly adherent film that significantly reduces the corrosion rate. researchgate.net
Table 1: Composition of Protective Films Formed by Phosphonate-Zinc Systems on Carbon Steel as Determined by XPS
| Inhibitor System | Metal Substrate | Detected Film Components (via XPS) | Reference |
|---|---|---|---|
| N,N-bis(phosphonomethyl) glycine (B1666218) (BPMG), Zn²⁺, Citrate | Carbon Steel | Oxides/hydroxides of iron(III), Zn(OH)₂, [Fe(III), Zn(II)-BPMG-citrate] complex | scirp.org |
| Propyl phosphonic acid (PPA), Zn²⁺ | Carbon Steel | Oxides/hydroxides of iron(III), Zn(OH)₂, [Fe(II)/(III)–Zn(II)–PPA] complex | erode-sengunthar.ac.in |
| Nitrilotris(methylenephosphonic acid) (NTMP), Zn(II), Uric Acid | Carbon Steel | [Zn(II)–NTMP–UA] complex, Zn(OH)₂, Oxides/hydroxides of Fe(III) | ijirse.in |
| Phosphonobutane-1,2,4-tricarboxylic acid (PBTC), Zn²⁺, Lactobionic Acid | Carbon Steel | Zn(OH)₂, Oxides/hydroxides of iron, [Zn(II)–PBTC–LBA] complex | jmst.org |
Elucidation of Synergistic Effects in Multi-Component this compound Systems
The efficacy of this compound, particularly as a flame retardant, is significantly enhanced when used in combination with other additives, creating synergistic systems. This synergy arises from the complementary mechanisms of the components, which together provide a greater effect than the sum of their individual contributions.
Key synergistic systems include:
This compound and Zinc Borate (B1201080): In polymers like poly(butylene terephthalate) (PBT), the combination of an organic phosphinate and zinc borate leads to an increased char residue and reduced dripping during combustion. dergipark.org.trtrdizin.gov.tr Zinc borate works by releasing water at high temperatures, which dilutes the flammable gases in the gas phase, and by forming a glassy boric oxide layer that helps to stabilize the char formed by the phosphinate. bisleyinternational.com This results in a more robust and insulating protective layer.
This compound and Lignin (B12514952): When blended with polyamides, the combination of this compound and lignin promotes the formation of a highly stable char layer. mdpi.comresearchgate.net Lignin, being a natural char-forming polymer, works in concert with the phosphate compounds formed from the decomposition of this compound to create a cohesive and effective barrier against heat and mass transfer. researchgate.net
This compound and Melamine-based Compounds: The combination of metal phosphinates with melamine (B1676169) polyphosphate (MPP) in polyamides results in a dominant barrier effect through enhanced charring. sci-hub.se Research on related systems using a zinc-containing phosphaphenanthrene (Zn-DOPOx) with MPP demonstrated a shift in the flame retardancy mechanism, leading to significantly increased gas phase activity. mdpi.com
This compound and Silsesquioxanes: A physical synergy has been observed between this compound and polyhedral oligomeric silsesquioxanes (POSS) in poly(ethylene terephthalate) (PET). researchgate.net This combination enhances intumescence—the swelling of the char layer—creating a more effective insulating barrier without evidence of direct chemical reaction between the additives. researchgate.net
Table 2: Synergistic Effects in Multi-Component this compound Flame Retardant Systems
| Synergist | Polymer Matrix | Observed Synergistic Mechanism | Reference |
|---|---|---|---|
| Zinc Borate | PBT | Increased char residue, reduced melt dripping, formation of a stable glassy layer. | dergipark.org.trtrdizin.gov.tr |
| Lignin | Polyamide 11 | Enhanced formation of a stable and protective char layer. | mdpi.comresearchgate.net |
| Melamine Polyphosphate (MPP) | Polyamide 6,6 | Dominant barrier effect, some charring, and potential for increased gas phase action. | sci-hub.semdpi.com |
| Polyhedral Oligomeric Silsesquioxanes (POSS) | PET | Physical synergy leading to enhanced intumescence and a more effective insulating char. | researchgate.net |
| Clay Nanocomposites (with Zinc Borate) | Polyamide 66 | Alters the polymer decomposition pathway to favor higher char formation. | niscpr.res.in |
Flame Retardancy Mechanisms
This compound functions as a highly effective halogen-free flame retardant through a balanced combination of actions in both the condensed (solid) phase and the gas phase during polymer combustion. d-nb.info
Condensed Phase Mechanisms: Char Formation and Intumescence Enhancement
The primary mechanism of this compound in the condensed phase is the promotion of a protective char layer. d-nb.info During thermal decomposition, this compound is converted into thermally stable zinc phosphate and other polyphosphate structures. mdpi.comresearchgate.net These inorganic phosphate residues act as a scaffold, catalyzing the cross-linking and cyclization of the degrading polymer chains. d-nb.info This process results in the formation of a carbonaceous char layer on the polymer surface.
This char layer serves two critical functions:
Barrier Effect: It acts as a physical barrier that insulates the underlying polymer from the heat of the flame, slowing down further pyrolysis. d-nb.info
Mass Transfer Limitation: It impedes the diffusion of flammable volatile degradation products from the polymer to the flame front, effectively starving the fire of fuel. d-nb.info
The effectiveness of this charring mechanism is often enhanced through synergy with other additives. For example, combining this compound with zinc borate can create a more robust, glassy char, while combinations with intumescent agents can cause the char to swell, forming a thicker and more insulating foam-like structure. dergipark.org.trresearchgate.net
Gas Phase Mechanisms and Suppression of Volatile Degradation Products
In addition to its solid-phase action, this compound also exerts a significant flame-retardant effect in the gas phase. d-nb.info Upon heating, it decomposes to release volatile phosphorus-containing species, including phosphinate anions and phosphinic acid. mdpi.comresearchgate.netresearchgate.net
These phosphorus species are transported into the flame zone where they function as radical scavengers. researchgate.netd-nb.info They interrupt the high-energy, free-radical chain reactions of combustion, particularly by quenching highly reactive H• and OH• radicals. These are replaced by less reactive phosphorus-based radicals (e.g., PO•, HPO•), which slows down or extinguishes the flame. d-nb.info This process, known as flame inhibition, reduces the heat generated by the flame, further protecting the polymer substrate. A key indicator of this gas-phase activity is often a measured increase in the yield of carbon monoxide (CO) relative to carbon dioxide (CO₂), which signifies a less complete and less efficient combustion process. mdpi.com
Molecular-Level Interactions with Polymer Thermal Degradation Pathways
The effectiveness of this compound is rooted in its ability to interact with and alter the thermal degradation pathways of the host polymer at a molecular level. Analytical techniques such as Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) and solid-state Nuclear Magnetic Resonance (NMR) have provided detailed insights into these interactions.
In polyamides (PA) , TGA-FTIR studies show that this compound initiates decomposition at a lower temperature but promotes the formation of a significantly higher amount of stable char at elevated temperatures. mdpi.comresearchgate.net During the initial stages of degradation, volatile phosphinate compounds and phosphinic acid are released, which correspond to the gas-phase action. mdpi.comresearchgate.net In the condensed phase, the phosphinate interacts with the polymer, catalyzing degradation pathways that favor cross-linking over chain scission. niscpr.res.in FTIR and NMR analysis of the resulting char from similar phosphorus-based systems reveals the formation of P-O-C and P-O-Ar (aromatic) structures, confirming that the phosphorus has chemically bonded with the decomposing polymer fragments to create a thermally stable network. mdpi.com
In polyesters like PBT , organic phosphinates act as catalysts, lowering the decomposition temperature and promoting earlier charring. niscpr.res.in The addition of this compound redirects the degradation from a process that produces flammable volatiles to one that favors the formation of a protective solid residue. niscpr.res.in
Table 3: Analytical Findings on the Molecular Interaction of this compound in Polymers
| Polymer | Analytical Technique | Key Finding | Reference |
|---|---|---|---|
| Polyamide 11 (PA11) | TGA-FTIR | Release of phosphinate compounds and phosphinic acid in the gas phase during initial decomposition. Formation of a stable char layer. | mdpi.comresearchgate.net |
| Polyamide 6 (PA6) | FTIR of Residue | Interaction with the polymer leads to the formation of P-O-C and P-O-Ar bonds in the char, enhancing its stability. | mdpi.com |
| Polyamide 66 (PA66) | TG, FTIR, Solid-State NMR | Lewis acid-base interactions between metal ions, phosphinate/phosphate, and the amide group control the decomposition pathways. | sci-hub.se |
| PET | Solid-State NMR, XRD, GC-MS | Decomposition leads to zinc phosphate in the condensed phase. Synergy with OMPOSS was found to be physical, not chemical. | researchgate.net |
| PBT | TG, DTA, DSC, FTIR | Addition of organic phosphinate changes the polymer decomposition path, inducing earlier and higher char formation. | niscpr.res.in |
Transport Mechanisms in Porous Media for Functional Delivery Systems
The delivery of this compound for functional applications, such as scale inhibition in subterranean geological formations, often involves its transport as nanoparticles (NPs) through porous media. The efficiency of this delivery is governed by a complex interplay of physical and chemical mechanisms.
The primary transport mechanisms for this compound nanoparticles in a saturated porous medium include:
Advection and Dispersion: The bulk movement of the nanoparticles with the flowing fluid (advection) and their spreading due to variations in flow paths within the porous structure (dispersion). researchgate.net
Straining and Filtration: The physical capture of nanoparticles in pore throats that are smaller than the particle size. This is a significant retention mechanism, especially in media with a wide distribution of pore sizes. doi.org
Blocking: The reduction of pore accessibility as retained nanoparticles accumulate at pore entrances, hindering the transport of subsequent particles. shu.ac.uk
Attachment/Detachment: The physicochemical interaction between the nanoparticles and the surfaces of the porous medium (collectors). This can be influenced by electrostatic forces, van der Waals forces, and specific chemical interactions. The process can be reversible (detachment) or irreversible (attachment). shu.ac.ukuwaterloo.ca
Aggregation: The tendency of nanoparticles to attach to each other, forming larger agglomerates. This can increase their retention by straining and alter their surface properties. shu.ac.uk
The transport behavior is highly dependent on the properties of the nanoparticles (e.g., size, surface charge, and coatings), the porous medium (e.g., grain size, mineralogy, and surface roughness), and the fluid chemistry (e.g., pH and ionic strength). researchgate.netdoi.org For instance, coating zinc phosphonate nanoparticles with polymers can be used to tune their stability in suspension and their affinity for specific target surfaces, thereby creating a targeted delivery system. uwaterloo.ca
Investigation of Transport Performance in Formation Materials
Research into the transport of zinc-based nanomaterials in porous media, such as those found in geological formations, has been a key area of study for applications like enhanced oil recovery and scale inhibition.
Studies have been conducted on silica-templated zinc phosphonate (Zn-DTPMP) nanomaterials to evaluate their transport through crushed calcite and sandstone, which simulate reservoir rock. Current time information in Bangalore, IN.onepetro.org These nanomaterials, developed to deliver phosphonate inhibitors for scale control, demonstrate that transport is feasible in these media. Current time information in Bangalore, IN. The efficiency of transport can be significantly improved by pre-flushing the formation material with a surfactant solution, which helps in achieving near-total breakthrough of the nanofluid. mdpi.com
The transport dynamics are often analyzed using a 1D advection-dispersion equation, which models the movement and spread of the nanoparticles through the porous structure. mdpi.com Key findings from these studies indicate that the transport of zinc phosphonate nanomaterials is influenced by the properties of the formation material. For instance, transport can be more efficient in sandstone compared to calcite, with less retardation and hindrance observed in sandstone. onepetro.org
The stability of the nanoparticle suspension is also a critical factor for effective transport. For example, Si-Zn-DTPMP nanofluids have shown stability at elevated temperatures (e.g., 70°C) and specific pH levels, which is crucial for their application in deep subsurface environments. mdpi.com
Interactive Table: Transport Parameters of Si-Zn-DTPMP Nanomaterials in Different Media
Below is a conceptual data table based on findings for zinc phosphonate, illustrating typical parameters investigated in transport studies.
| Parameter | Calcite Medium | Sandstone Medium | Notes |
| Breakthrough Level | Lower | Higher | Higher breakthrough indicates more efficient transport of the nanomaterial through the medium. onepetro.org |
| Retardation Effect | Higher | Lower | Lower retardation suggests fewer interactions that slow down the nanomaterial transport. onepetro.org |
| Dispersion Coefficient | Higher | Lower | A lower dispersion coefficient indicates less spreading of the nanomaterial plume as it moves. |
| Effect of Surfactant Preflush | Significant Improvement | Significant Improvement | Pre-flushing with a surfactant can enhance transport in both types of media. mdpi.com |
Mechanisms of Retention and Release in Subsurface Environments
The retention and subsequent release of chemical agents in subsurface environments are critical for long-term treatment applications, such as the gradual release of scale inhibitors in oil reservoirs.
The primary mechanisms governing the retention of zinc compounds in geological materials include:
Adsorption: The binding of zinc ions or zinc-containing complexes to the surfaces of minerals within the formation rock or soil. This is a key mechanism for the retention of zinc in various soil types and is influenced by factors such as pH, the presence of organic matter, and clay content. illinois.edunih.gov
Precipitation: The formation of insoluble zinc compounds, such as zinc phosphate, when the concentration of zinc and other ions exceeds the solubility product. This can lead to the retention of zinc within the porous matrix of the formation. illinois.edu
Cation Exchange: Zinc ions (Zn²⁺) can be retained in soils and clays (B1170129) through the exchange with other cations present on the mineral surfaces. illinois.edu
Studies on zinc adsorption in soils show that the process is highly dependent on pH. researchgate.net The presence of phosphate has been found to significantly increase zinc adsorption in acidic soils. nih.gov This is attributed to the formation of ternary complexes where the zinc ion acts as a bridge between the soil's organic matter and the phosphate. nih.gov
The release (desorption) of retained zinc is also a pH-sensitive process. A decrease in pH can lead to a significant release of adsorbed zinc. nih.govresearchgate.net However, when zinc is adsorbed in the presence of phosphate, it binds more strongly, and a lower proportion is desorbed compared to when it is adsorbed in the absence of phosphate. nih.gov
For nanomaterials like crystalline zinc phosphonates, a key feature is their low solubility, which allows for a long-lasting and stable release of the active chemical (e.g., phosphonate inhibitor) into the surrounding fluid over an extended period. researchgate.net This slow-release mechanism is highly desirable for applications requiring sustained action.
Interactive Table: Factors Influencing Zinc Retention and Release
This table summarizes the key factors and their effects on the retention and release of zinc in subsurface environments, based on studies of zinc ions and zinc phosphonates.
| Factor | Effect on Retention | Effect on Release | Primary Mechanism(s) |
| Increasing pH | Increases retention of Zn²⁺. researchgate.net | Decreases release. | Precipitation of hydroxides; increased surface charge for adsorption. |
| Decreasing pH | Decreases retention. | Increases release of Zn²⁺. nih.govresearchgate.net | Dissolution of precipitates; increased competition from H⁺ ions for binding sites. |
| Presence of Phosphate | Increases zinc adsorption. nih.gov | Decreases zinc desorption. nih.gov | Formation of stronger surface complexes; potential precipitation of zinc phosphate. |
| Presence of Organic Matter | Generally increases retention. nih.gov | Can either increase or decrease release depending on complexation. | Adsorption and complexation. |
| Clay Content | Increases retention. | Decreases release. | Cation exchange and surface adsorption. |
Future Research Directions and Emerging Areas in Zinc Phosphinate Chemistry
Development of Novel Synthetic Approaches for Tailored Architectures
A primary focus of future research is the development of more sophisticated and efficient synthetic methodologies to create zinc phosphinate architectures with tailored properties. While traditional hydrothermal and solvothermal methods have been foundational, the field is moving towards greener, more controlled, and scalable approaches. mdpi.com
One promising direction is the expanded use of mechanochemical synthesis . This solvent-free or low-solvent (liquid-assisted grinding) technique offers rapid reaction times, high yields, and access to novel phases that may not be obtainable through conventional solution-based methods. mdpi.commdpi-res.com It has proven effective for producing crystalline zinc phosphonate (B1237965) and phosphinate materials, and ongoing research aims to understand and control the formation of specific polymorphs and layered structures by varying milling parameters. researchgate.netrsc.org
High-throughput synthesis is another emerging area, enabling the rapid screening of a wide range of reaction parameters (e.g., metal-to-ligand ratios, pH, temperature) to accelerate the discovery of new this compound frameworks. mdpi.com This approach, often combined with automated characterization, is crucial for exploring the vast chemical space available and identifying materials with desired porosity or other functional properties.
Furthermore, the synthesis of porous this compound materials , analogous to metal-organic frameworks (MOFs), is a significant frontier. mdpi.comresearchgate.net Challenges remain due to the strong tendency of phosphinate groups to form dense, layered structures. mdpi.com Future strategies will likely involve the use of larger, more rigid, or specifically designed multifunctional phosphinic acid ligands to direct the formation of 3D open-frameworks. dicp.ac.cnmdpi.com The use of templates, such as silica (B1680970) nanoparticles or surfactants, is also being explored to guide the assembly of mesoporous architectures. mdpi.comonepetro.org
| Synthetic Method | Key Advantages | Research Focus | Representative System |
| Mechanochemistry | Green (solvent-free), rapid, access to unique phases | Control over polymorphism, scalability | Zinc N-(phosphonomethyl)glycinate researchgate.net |
| Hydrothermal/Solvothermal | Crystalline products, control over framework topology | Synthesis of porous 3D frameworks, pH control | Porous Zinc Phosphonate Zn6(HL)4·6H2O dicp.ac.cn |
| Template-Assisted Synthesis | Control over porosity (mesopores) | Creating hierarchical pore structures | Silica-templated Zinc-DTPMP nanomaterials onepetro.org |
| High-Throughput Methods | Rapid discovery of new materials and conditions | Optimization of synthesis for specific properties | Screening for porous metal phosphonates mdpi.com |
Advanced In-Situ Characterization of Dynamic Processes and Reaction Intermediates
To move beyond trial-and-error synthesis, a deep understanding of the formation mechanisms of this compound materials is essential. A key future direction is the application of advanced in-situ characterization techniques to monitor the crystallization process in real-time. mdpi.com These methods provide unprecedented insights into reaction pathways, nucleation and growth kinetics, and the role of transient intermediates. researchgate.netnih.gov
Techniques such as in-situ synchrotron X-ray diffraction (XRD) and Raman spectroscopy are particularly powerful, especially for studying rapid mechanochemical reactions. mdpi.comresearchgate.netmdpi.com By mounting a specialized reaction vessel in the beamline, researchers can track the evolution of crystalline phases from the initial mixing of reactants to the final product formation. mdpi.com This has allowed for the identification of previously unknown intermediate phases and the development of detailed reaction mechanisms. researchgate.netresearchgate.netscispace.com For example, in-situ studies have revealed that some mechanochemical syntheses proceed through an amorphous phase or via a sequence of crystalline intermediates. scispace.com
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, particularly for tracking species in the solution phase or during the formation of nanoparticles. researchgate.netnih.govnih.gov For instance, ³¹P NMR has been used to follow the trajectory of phosphinate ligands during the synthesis of ligated zinc oxo clusters and their evolution into phosphinate-capped zinc oxide nanoparticles. researchgate.netnih.govnih.govresearchgate.net This technique can quantify the conversion of precursors and identify soluble cluster intermediates that exist just before nucleation, providing a molecular-level view of the self-assembly process. nih.gov
| In-Situ Technique | Information Gained | Key Findings in Metal Phosphinate/Phosphonate Systems |
| Synchrotron XRD | Evolution of crystalline phases, reaction kinetics | Identification of transient intermediates, multi-step reaction mechanisms in mechanosynthesis. researchgate.netacs.org |
| Raman Spectroscopy | Changes in molecular vibrations, functional group coordination | Complements XRD by providing molecular-level information, tracking reactant consumption and product formation. mdpi.comrsc.org |
| ³¹P NMR Spectroscopy | Speciation in solution, ligand coordination environment | Identification of soluble molecular precursors (zinc-phosphinate clusters) to nanoparticle formation. researchgate.netnih.govnih.gov |
Integration of Experimental and Computational Methods for Comprehensive Mechanistic Understanding
The synergy between experimental data and computational modeling represents a powerful future direction for elucidating the complex structure-property relationships in this compound chemistry. Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD), can provide insights that are difficult or impossible to obtain through experiments alone.
DFT calculations are increasingly used to predict the stability of different crystal structures, understand the electronic nature of the zinc-phosphinate bond, and rationalize the observed properties of materials. For example, quantum mechanical calculations have been combined with high-pressure single-crystal X-ray crystallography to explain pressure-induced phase transitions and proton transfer events in zinc phosphonate frameworks. acs.org This integrated approach is crucial for designing materials with specific electronic or optical properties.
Molecular Dynamics simulations can model the dynamic behavior of this compound frameworks, including their interactions with guest molecules, their mechanical properties, and the processes of self-assembly. By simulating the motion of atoms over time, MD can help to understand the flexibility of porous frameworks and the diffusion of molecules within their channels.
The future will see a much tighter integration of these computational tools with experimental synthesis and characterization. onepetro.org This feedback loop, where computational predictions guide experimental efforts and experimental results are used to refine computational models, will accelerate the rational design of this compound materials with targeted functionalities.
Exploration of New Functional Properties Driven by Structural and Mechanistic Insights
A deeper understanding of the structure and formation of zinc phosphinates is unlocking a range of new and improved functional applications. Research is moving beyond their traditional uses to explore more advanced and specialized roles.
In catalysis , porous zinc phosphonate and phosphinate frameworks are being investigated as heterogeneous catalysts. mdpi.comresearchgate.net Their well-defined pore structures and the presence of accessible zinc Lewis acid sites make them promising for reactions like the chemical fixation of carbon dioxide. x-mol.net For example, a highly stable zinc phosphonate has demonstrated efficient catalytic activity for CO2 cycloaddition reactions. x-mol.net Future work will focus on tailoring the active sites by modifying the organic phosphinate ligand to improve catalytic activity, selectivity, and stability. rsc.org
The development of stimuli-responsive materials is another exciting frontier. acs.orgmdpi.comnih.gov Zinc-based coordination polymers, including phosphonates, can exhibit dynamic structural changes in response to external stimuli such as pressure, temperature, light, or the presence of specific chemical analytes. acs.orgrsc.orgresearchgate.net This "smart" behavior is being harnessed for applications in chemical sensing, information storage, and switchable devices. acs.orgmdpi.com For example, certain zinc phosphonate frameworks exhibit negative linear compressibility under pressure, a property revealed by a combination of crystallography and computational calculations. acs.org
In the area of flame retardants , research is focused on elucidating the precise mechanisms by which zinc phosphinates impart fire resistance to polymers. researchgate.netsci-hub.se It is understood that they can act in both the gas phase (flame inhibition via radical trapping) and the condensed phase (promoting the formation of a stable, insulating char layer). researchgate.netmdpi.com By combining this compound with synergists like lignin (B12514952) or melamine (B1676169) polyphosphate, researchers are creating more effective flame-retardant systems. researchgate.netsci-hub.sedntb.gov.ua Future work will leverage this mechanistic understanding to design highly efficient, halogen-free flame retardants for a variety of polymer systems.
| Functional Property | Driving Mechanism | Emerging Application |
| Catalysis | Lewis acidic Zn sites, porous architecture | Heterogeneous catalysis for CO2 conversion, biodiesel synthesis. researchgate.netx-mol.net |
| Stimuli-Responsiveness | Structural flexibility, dynamic coordination bonds | Chemical sensors, pressure-switchable materials, data storage. acs.orgmdpi.com |
| Flame Retardancy | Gas phase radical trapping, condensed phase charring | Advanced halogen-free flame retardants for polymers like polyamides. researchgate.netmdpi.comdntb.gov.ua |
| Nanomaterials | Controlled nucleation and growth | Precursors for ZnO nanoparticles, nanocatalysts for CO2 hydrogenation. researchgate.netrsc.org |
Q & A
Q. What are the established synthesis protocols for zinc phosphinate, and how do reaction conditions influence purity and yield?
this compound synthesis typically involves reacting phosphinic acid derivatives with zinc salts under controlled pH and temperature. For example, a 1:2 molar ratio of zinc nitrate to phosphoric acid at 80°C yields high-purity this compound nanoparticles . Key variables include precursor concentration, solvent choice (aqueous vs. organic), and reflux duration. Characterization via XRD and FTIR is critical to confirm crystallinity and ligand coordination .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural properties?
- XRD : Identifies crystalline phases and lattice parameters. For instance, Sco3058 enzyme studies reveal a binuclear zinc center with phosphinate ligands, confirmed by XRD .
- FTIR/ATR-IR : Detects P–O and Zn–O bonding vibrations (e.g., peaks at 950–1100 cm⁻¹).
- TGA/DSC : Assesses thermal stability; this compound decomposes above 300°C, making it suitable for flame-retardant applications .
Q. How does this compound’s hygroscopicity impact experimental reproducibility, and what storage protocols mitigate this?
this compound’s moisture sensitivity can alter stoichiometry during synthesis. Recommendations:
- Use anhydrous solvents (e.g., THF) under inert gas (N₂/Ar).
- Store samples in vacuum desiccators with silica gel .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s role as a flame retardant at the molecular level?
this compound promotes char formation via radical scavenging and catalytic carbonization. In situ FTIR and mass spectrometry reveal phosphinate decomposition products (e.g., PO· radicals) that quench combustion intermediates. Comparative studies with metal phosphinates (Al³⁺ vs. Zn²⁺) show Zn’s superior char-forming efficiency due to its lower Lewis acidity .
Q. How can computational modeling (DFT, MD) predict this compound’s reactivity in novel catalytic systems?
Density Functional Theory (DFT) simulations optimize ligand-Zn binding energies, identifying active sites for catalysis. For example, Sco3058’s binuclear Zn center shows a ΔG of –15.2 kcal/mol for phosphinate hydrolysis, aligning with experimental kinetics . Molecular dynamics (MD) further models thermal degradation pathways, aiding in material design .
Q. What experimental strategies resolve contradictions in reported spectroscopic data for this compound complexes?
Discrepancies in FTIR/XRD data often arise from polymorphic variations or hydration states. Recommended approaches:
- Controlled hydration studies : Compare spectra of anhydrous vs. hydrated samples.
- Synchrotron XRD : High-resolution data clarifies subtle structural differences .
- Multi-technique validation : Cross-reference NMR, XPS, and elemental analysis .
Q. How do synthesis parameters (e.g., pH, counterion choice) affect this compound’s morphology and application in nanocomposites?
Methodological Guidance
Q. What statistical frameworks are optimal for analyzing this compound’s flame-retardant efficiency across diverse polymer matrices?
Use multivariate ANOVA to assess interactions between this compound concentration, polymer type, and flame-retardant performance (e.g., LOI, UL-94 ratings). Include control groups with commercial retardants (e.g., aluminum hydroxide) for benchmarking .
Q. How can researchers design replication studies to address reproducibility challenges in this compound synthesis?
Q. What ethical and safety considerations are critical when handling this compound in lab settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
